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Foundational

5-ethylheptanoic acid solubility in common organic solvents

5-Ethylheptanoic Acid Solubility in Common Organic Solvents: A Comprehensive Technical Guide Executive Summary 5-Ethylheptanoic acid (CAS: 1339912-26-3) is a branched-chain saturated fatty acid with the molecular formula...

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Author: BenchChem Technical Support Team. Date: April 2026

5-Ethylheptanoic Acid Solubility in Common Organic Solvents: A Comprehensive Technical Guide

Executive Summary

5-Ethylheptanoic acid (CAS: 1339912-26-3) is a branched-chain saturated fatty acid with the molecular formula C₉H₁₈O₂[1]. Typically encountered as a colorless, hydrophobic liquid at standard temperature and pressure, it features a seven-carbon aliphatic backbone with an ethyl substitution at the C5 position[2]. Its solubility—and miscibility—profile in organic solvents is a critical physicochemical parameter. It dictates the efficiency of downstream processing, extraction, and its utility as a precursor in the synthesis of active pharmaceutical ingredients (APIs), such as lipophilic pregabalin analogues[3].

This whitepaper provides an in-depth analysis of the thermodynamic principles governing the solubility of 5-ethylheptanoic acid, empirical data across common organic solvents, and a self-validating experimental protocol for quantifying its phase behavior.

Thermodynamic Framework and Molecular Characteristics

The dissolution and miscibility behavior of 5-ethylheptanoic acid is governed by the dual nature of its molecular architecture:

  • The Polar Head: A carboxylic acid group (-COOH) capable of acting as both a strong hydrogen-bond donor and acceptor.

  • The Non-Polar Tail: A bulky, branched aliphatic chain (5-ethylheptyl) that is highly hydrophobic[4].

Hansen Solubility Parameters (HSP)

To predict its solubility in various organic media, the Hansen Solubility Parameter (HSP) framework is highly effective. HSP divides the cohesive energy density of a molecule into three intermolecular forces: dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ )[5].

For a C9 branched carboxylic acid, the large aliphatic volume dictates that dispersion forces ( δD​ ) dominate the molecule's overall interaction profile. However, in non-polar solvents (like hexane), the carboxylic acid groups tend to self-associate, forming stable hydrogen-bonded dimers[6]. In polar protic solvents (like ethanol), the solvent molecules disrupt these dimers, forming strong solute-solvent hydrogen bonds[7]. Because the molecule is a liquid at room temperature, its "solubility" in most organic solvents is effectively a measure of liquid-liquid miscibility.

Empirical Solubility Profile in Organic Solvents

Based on the thermodynamic principles of medium-chain branched fatty acids, 5-ethylheptanoic acid exhibits the following solubility behaviors across different solvent classes:

  • Non-Polar Solvents (e.g., Hexane, Heptane, Toluene): Fully Miscible. The dispersion parameters ( δD​ ) of these solvents closely match the aliphatic tail of the acid. The thermodynamic penalty of cavity formation is minimal.

  • Polar Aprotic Solvents (e.g., Ethyl Acetate, Acetone, DMF, DMSO): Highly Soluble / Fully Miscible. These solvents act as excellent hydrogen-bond acceptors for the -COOH group. The moderate polarity does not induce phase separation with the branched tail.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Fully Miscible. Strong hydrogen bonding ( δH​ ) between the solvent's hydroxyl groups and the solute's carboxyl group facilitates complete solvation[7].

  • Aqueous Systems: Practically Insoluble. The hydrophobic cavity formation energy required to accommodate the 5-ethylheptyl tail in water far exceeds the enthalpic gain from hydrating the single carboxylate group[8].

Table 1: Physicochemical Properties of 5-Ethylheptanoic Acid
PropertyValueReference
CAS Number 1339912-26-3[1]
Molecular Formula C₉H₁₈O₂[2]
Molecular Weight 158.24 g/mol [9]
Physical State (298 K) Colorless Liquid[2]
SMILES CCC(CC)CCCC(=O)O[9]
Table 2: Predicted Miscibility Matrix at 298 K
Solvent ClassSpecific SolventMiscibility / Solubility LimitDominant Interaction
Non-Polar Hexane, TolueneFully Miscible (∞)Dispersion ( δD​ )
Polar Aprotic Ethyl Acetate, AcetoneFully Miscible (∞)Dipole-Dipole ( δP​ )
Polar Protic Methanol, EthanolFully Miscible (∞)Hydrogen Bonding ( δH​ )
Aqueous Water (pH < 4)< 0.1 mg/mL (Insoluble)Hydrophobic Exclusion

Experimental Methodology: Quantifying Solubility Limits

When formulating complex solvent mixtures (e.g., alcohol/water gradients for extraction), determining the exact solubility limit of 5-ethylheptanoic acid is necessary. Below is a self-validating, step-by-step protocol utilizing Gas Chromatography with Flame Ionization Detection (GC-FID).

Expertise & Causality Note: Why GC-FID instead of UV-Vis? 5-Ethylheptanoic acid lacks a conjugated π -system or aromatic ring, meaning it has negligible UV absorbance above 210 nm. GC-FID is the gold standard for volatile and semi-volatile aliphatic compounds, providing high sensitivity and linear response based on carbon content.

Step-by-Step Protocol: Isothermal Shake-Flask Method
  • Preparation: Add 2.0 mL of the target organic solvent (or solvent/water mixture) into a 5 mL borosilicate glass vial equipped with a PTFE-lined screw cap.

  • Solute Addition: Add 5-ethylheptanoic acid dropwise until a visible second phase (cloudiness or liquid lens) persists, indicating saturation.

  • Thermodynamic Equilibration: Place the vial in an isothermal orbital shaker set to 298.0 ± 0.1 K. Shake at 150 RPM for 24 hours. Causality: 24 hours ensures that kinetic dissolution barriers are overcome and true thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the mixture at 3000 RPM for 15 minutes at 298 K to ensure complete separation of the solute-rich and solvent-rich phases.

  • Sampling: Carefully extract 100 µL from the solvent-rich phase using a positive displacement pipette to avoid cross-contamination from the solute layer.

  • Dilution & Internal Standard: Dilute the sample 1:100 in internal standard solution (e.g., 1 mg/mL nonanoic acid in hexane).

  • GC-FID Analysis: Inject 1 µL into the GC-FID. Quantify the concentration of 5-ethylheptanoic acid using a pre-established calibration curve.

  • Self-Validation Step: To ensure mass balance and validate the system, extract and quantify a sample from the solute-rich phase. The sum of the mass in both phases must equal the initial mass added (±2% error margin).

Workflow Visualization

The following diagram illustrates the logical workflow for the solubility and miscibility determination protocol described above.

G A 5-Ethylheptanoic Acid (Liquid Solute) C Isothermal Equilibration (24h at 298 K, 150 RPM) A->C B Target Organic Solvent (e.g., EtOH/Water Mix) B->C D Phase Separation (Centrifugation) C->D E Miscible (Single Phase) D->E F Immiscible (Two Phases) D->F G GC-FID Quantification (Solvent-Rich Phase) F->G H Mass Balance Validation (Solute-Rich Phase) F->H I Solubility Limit Determined G->I H->I

Workflow for determining the solubility and miscibility limits of 5-ethylheptanoic acid.

Industrial Applications Driven by Solubility

Understanding the solubility of 5-ethylheptanoic acid enables precise engineering in several fields:

  • Pharmaceutical Synthesis: The compound acts as a critical lipophilic intermediate. For instance, in the synthesis of pregabalin analogues, the reaction is often carried out in polar aprotic solvents (like THF or DMF) where the acid is fully soluble, allowing for homogeneous catalysis and high-yield enolate alkylation[3].

  • Polymer Additives: Due to its high solubility in non-polar matrices, it is utilized as a plasticizer precursor. Its branched structure prevents crystallization, maintaining flexibility in the final polymer product[2].

Sources

Exploratory

An In-depth Technical Guide to the Biological Role and In Vitro Toxicity of 5-Ethylheptanoic Acid

Abstract This technical guide provides a comprehensive overview of the known and inferred biological roles and the potential in vitro toxicity of 5-ethylheptanoic acid. Given the limited direct research on this specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the known and inferred biological roles and the potential in vitro toxicity of 5-ethylheptanoic acid. Given the limited direct research on this specific branched-chain fatty acid, this document synthesizes information from structurally related compounds and the broader class of branched-chain fatty acids to build a predictive framework for its metabolic fate and toxicological profile. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical background and practical, detailed protocols for in vitro toxicity assessment.

Introduction to 5-Ethylheptanoic Acid

5-Ethylheptanoic acid is a nine-carbon branched-chain carboxylic acid. Its structure, characterized by a heptanoic acid backbone with an ethyl group at the fifth carbon, imparts specific physicochemical properties, including hydrophobicity and solubility in organic solvents.[1] While its primary industrial applications are as a chemical intermediate in the synthesis of plasticizers, lubricants, and coatings, its structural similarity to endogenous and microbial fatty acids suggests potential, yet largely unexplored, biological activities.[1]

Postulated Biological Role of 5-Ethylheptanoic Acid

Direct studies on the biological role of 5-ethylheptanoic acid are scarce. However, by examining the metabolism and function of other branched-chain fatty acids (BCFAs), we can infer its likely metabolic pathways and physiological effects.

Metabolic Fate

The metabolism of straight-chain fatty acids via β-oxidation is a fundamental energy-generating process. The presence of an ethyl group at the β-position (C5) in 5-ethylheptanoic acid is expected to hinder the conventional β-oxidation pathway. In microorganisms, such branched fatty acids are metabolized through alternative routes including α-oxidation and ω-oxidation followed by β-oxidation from both ends of the molecule.[1]

In mammals, BCFAs are also known to undergo peroxisomal β-oxidation.[1][2] It is plausible that 5-ethylheptanoic acid is a substrate for peroxisomal enzymes. Furthermore, the metabolism of BCFAs is intricately linked to the catabolism of branched-chain amino acids (BCAAs), with BCAA metabolites serving as precursors for the synthesis of some BCFAs.[3][4]

Diagram: Postulated Metabolic Pathways of 5-Ethylheptanoic Acid

5-Ethylheptanoic Acid 5-Ethylheptanoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase 5-Ethylheptanoic Acid->Acyl-CoA Synthetase 5-Ethylheptanoyl-CoA 5-Ethylheptanoyl-CoA Acyl-CoA Synthetase->5-Ethylheptanoyl-CoA Peroxisomal β-Oxidation Peroxisomal β-Oxidation 5-Ethylheptanoyl-CoA->Peroxisomal β-Oxidation α-Oxidation α-Oxidation 5-Ethylheptanoyl-CoA->α-Oxidation ω-Oxidation ω-Oxidation 5-Ethylheptanoyl-CoA->ω-Oxidation Acetyl-CoA & Propionyl-CoA Acetyl-CoA & Propionyl-CoA Peroxisomal β-Oxidation->Acetyl-CoA & Propionyl-CoA α-Oxidation->Acetyl-CoA & Propionyl-CoA ω-Oxidation->Acetyl-CoA & Propionyl-CoA TCA Cycle TCA Cycle Acetyl-CoA & Propionyl-CoA->TCA Cycle Energy Production Energy Production TCA Cycle->Energy Production cluster_0 Tier 1: General Cytotoxicity cluster_1 Tier 2: Mechanistic Assays Cell_Culture HepG2 Cell Culture Treatment Treatment with 5-Ethylheptanoic Acid Cell_Culture->Treatment MTT_Assay MTT Assay (Metabolic Activity) Treatment->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Treatment->LDH_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination LDH_Assay->IC50_Determination ROS_Assay ROS Assay (Oxidative Stress) IC50_Determination->ROS_Assay PPARa_Activation PPARα Activation Assay (Gene Expression) ROS_Assay->PPARa_Activation Mitochondrial_Toxicity Mitochondrial Toxicity Assay PPARa_Activation->Mitochondrial_Toxicity

Caption: Tiered workflow for in vitro toxicity assessment.

Tier 2: Mechanistic Toxicity Assays

If general cytotoxicity is observed, further assays can elucidate the underlying mechanisms of toxicity.

Many toxic compounds induce oxidative stress through the generation of reactive oxygen species (ROS). [5][6][7][8]The DCFDA assay is a common method for measuring intracellular ROS levels.

Experimental Protocol: DCFDA-H2DCF-DA Assay for ROS

  • Cell Seeding and Treatment: Seed and treat cells as described for the MTT assay. A shorter incubation time (e.g., 1-6 hours) may be appropriate.

  • DCFDA Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFDA-H2DCF-DA in PBS to each well and incubate for 30 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells again with PBS. Add 100 µL of PBS to each well and measure the fluorescence (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.

  • Data Analysis: Compare the fluorescence intensity of treated cells to that of control cells.

Data Presentation

Table 1: Summary of In Vitro Toxicity Endpoints for 5-Ethylheptanoic Acid

AssayEndpointPurposeCell Line
MTT Assay IC50 (µM)Measures metabolic activity and cell viability. [9][10][11][12]HepG2
LDH Assay % CytotoxicityMeasures cell membrane damage. [13][14][15][16]HepG2
DCFDA Assay Fold increase in ROSQuantifies intracellular reactive oxygen species. [5][6][7][8]HepG2
PPARα Reporter Assay Fold activationDetermines activation of the PPARα signaling pathway. [17][18]HepG2 (transfected)

Conclusion

5-Ethylheptanoic acid is a branched-chain fatty acid with a largely uncharacterized biological profile. Based on the current understanding of BCFAs, it is likely to be metabolized via peroxisomal oxidation and may act as a signaling molecule through PPARα activation. A read-across toxicological assessment suggests a potential for irritation and reproductive toxicity. The provided in vitro testing strategy offers a robust framework for systematically evaluating the cytotoxicity of 5-ethylheptanoic acid, moving from general viability assays to more specific mechanistic studies. The results of these assays will be critical for understanding the safety profile of this compound and guiding its future applications in research and industry.

References

  • MIT Technology Licensing Office. (n.d.). Branched Chain Fatty Acids Have Immune-Modulatory Effects. Retrieved from [Link]

  • Demc, M., & Žmitek, K. (2023). Monomethyl branched-chain fatty acids: Health effects and biological mechanisms. Food Chemistry, 423, 136275.
  • Ringseis, R., Müller, A., Herter, C., & Eder, K. (2020). Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract. Molecules, 25(17), 3989.
  • Schroeder, F., Petrescu, A. D., & Kier, A. B. (2006). Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha). Biochemistry, 45(24), 7487–7500.
  • Dellait. (2025, January 2). Branched-chain fatty acids role in health and nutrition. Retrieved from [Link]

  • Ringseis, R., Müller, A., Herter, C., & Eder, K. (2020). Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract. Molecules, 25(17), 3989.
  • Fivephoton Biochemicals. (n.d.). MTT-Cell Based Proliferation/Toxicity Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Schroeder, F., Petrescu, A. D., & Kier, A. B. (2006). Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs Are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα). Biochemistry, 45(24), 7487–7500.
  • Ali, A., et al. (2024). Effects of branched-chain amino acids on the muscle–brain metabolic axis: enhancing energy metabolism and neurological functions, and endurance exercise in aging-related conditions. Frontiers in Nutrition, 11, 1359902.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Schroeder, F., Petrescu, A. D., & Kier, A. B. (2006). Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs Are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα). Biochemistry, 45(24), 7487–7500.
  • Anderson's Process Solutions. (2014, March 14). How Much? 2-Ethylhexanoic Acid Limits. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Compound Heptanoic acid Data collection sheet (1/1). Retrieved from [Link]

  • Wang, Y., et al. (2024). Circulating Branched Chain Amino Acids and Cardiometabolic Disease.
  • Brouwers, N., et al. (2018). Effect of Toxicants on Fatty Acid Metabolism in HepG2 Cells. Frontiers in Pharmacology, 9, 399.
  • National Center for Biotechnology Information. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • Wallace, M., et al. (2025, November 15). Branched-chain fatty acids fire up the peroxisome.
  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [https://opsdiagnostics.com/notes/ran/LDH Assay Protocol.htm]([Link] Assay Protocol.htm)

  • Sun, H., & Wang, Y. (2020). Coordinated Modulation of Energy Metabolism and Inflammation by Branched-Chain Amino Acids and Fatty Acids. Frontiers in Endocrinology, 11, 597.
  • Jehl-Pietri, C., et al. (2000). Peroxisome-proliferator-activated receptor delta mediates the effects of long-chain fatty acids on post-confluent cell proliferation. Biochemical Journal, 350(1), 93–98.
  • Kobayashi, M., et al. (2018). A short-chain fatty acid, propionate, enhances the cytotoxic effect of cisplatin by modulating GPR41 signaling pathways in HepG2 cells. Oncology Letters, 16(2), 2417–2424.
  • Pennanen, S., et al. (1993). Effects of 2-ethylhexanoic acid on reproduction and postnatal development in Wistar rats. Fundamental and Applied Toxicology, 21(2), 204–212.
  • BMG LABTECH. (n.d.). Reactive Oxygen Species (ROS) Detection. Retrieved from [Link]

  • Takara Bio. (n.d.). LDH Cytotoxicity Detection Kit. Retrieved from [Link]

  • Semantic Scholar. (2021, May 19). Exploratory Data Analysis of Cell and Mitochondrial High-Fat, High-Sugar Toxicity on Human HepG2 Cells. Retrieved from [Link]

  • Bundesinstitut für Risikobewertung. (2004, July 20). 2-Ethylhexanoic acid in baby food and fruit juices packed in glass containers. Retrieved from [Link]

  • Hendrickx, A. G., et al. (1993). Assessment of the developmental toxicity of 2-ethylhexanoic acid in rats and rabbits. Fundamental and Applied Toxicology, 20(2), 199–203.
  • National Center for Biotechnology Information. (n.d.). Lipotoxicity in HepG2 cells triggered by free fatty acids. Retrieved from [Link]

  • Wang, Y., & Liu, G. (2024). Branched-chain amino acid metabolism: Pathophysiological mechanism and therapeutic intervention in metabolic diseases. Obesity Reviews, e13693.
  • Kim, Y., et al. (2018). Curcumin decreases oleic acid-induced lipid accumulation via AMPK phosphorylation in hepatocarcinoma cells. Oncology Reports, 39(5), 2495–2502.
  • Australian Government Department of Health. (2013, September 12). Hexanoic acid, 2-ethyl-: Human health tier II assessment. Retrieved from [https://www.industrialchemicals.gov.au/sites/default/files/Hexanoic acid%2C 2-ethyl-.pdf]([Link] acid%2C 2-ethyl-.pdf)

  • Wikipedia. (n.d.). Branched-chain amino acid. Retrieved from [Link]

  • Neinast, M. D., et al. (2021). Whole-body metabolic fate of branched-chain amino acids. Essays in Biochemistry, 65(1), 1–13.
  • Wang, Y., & Liu, G. (2024). Branched-chain amino acid metabolism: Pathophysiological mechanism and therapeutic intervention in metabolic diseases. Obesity Reviews, e13693.
  • Cell Biolabs, Inc. (n.d.). Reactive Oxygen Species (ROS) Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, June 17). Reactive Oxygen Species as Key Molecules in the Pathogenesis of Alcoholic Fatty Liver Disease and Nonalcoholic Fatty Liver Disease: Future Perspectives. Retrieved from [Link]

Sources

Foundational

5-Ethylheptanoic Acid (CAS 1339912-26-3): Comprehensive Material Safety, Handling Guidelines, and Applications in CNS Drug Development

Executive Summary 5-Ethylheptanoic acid (CAS 1339912-26-3) is a branched aliphatic carboxylic acid that has emerged as a critical building block in the synthesis of neurotropic agents, particularly alpha-2-delta ( α2​δ )...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Ethylheptanoic acid (CAS 1339912-26-3) is a branched aliphatic carboxylic acid that has emerged as a critical building block in the synthesis of neurotropic agents, particularly alpha-2-delta ( α2​δ ) ligands for neuropathic pain management. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between rigorous safety compliance and advanced synthetic utility. This guide provides an in-depth analysis of its physicochemical profile, mechanistic safety guidelines, and validated protocols for its integration into drug discovery workflows.

Physicochemical Profiling & Mechanistic Hazard Analysis

Understanding the physical properties of 5-ethylheptanoic acid is paramount for both predicting its behavior in organic synthesis and mitigating its occupational hazards. The compound exhibits a LogP of approximately 2.99 (), indicating significant lipophilicity[1].

Table 1: Physicochemical Properties of 5-Ethylheptanoic Acid
PropertyValueCausality / Impact on Research
CAS Number 1339912-26-3Unique identifier for regulatory compliance.
Molecular Formula C 9​ H 18​ O 2​ Dictates stoichiometric calculations in synthesis.
Molecular Weight 158.24 g/mol Low MW facilitates high ligand efficiency (LE) in downstream APIs.
LogP ~2.99High lipophilicity enhances blood-brain barrier (BBB) permeation for CNS derivatives.
Appearance Liquid / Low-melting solidRequires temperature-controlled storage to prevent phase separation or degradation.
Mechanistic Hazard Analysis (MSDS)

According to GHS classifications, 5-ethylheptanoic acid is designated under UN Number 1759 (Class 8, Packing Group III) as a corrosive substance ()[2]. The hazards are not arbitrary; they are a direct consequence of its molecular structure.

Table 2: GHS Safety Data and Mitigation Strategy
GHS Hazard StatementMechanistic CausalityRequired Mitigation (PPE & Controls)
H315: Causes skin irritation The lipophilic tail disrupts stratum corneum lipid bilayers, while the acidic headgroup denatures epidermal proteins.Double-gloving (Nitrile, >0.12mm), chemically resistant lab coat.
H318: Causes serious eye damage Rapid penetration of the corneal epithelium due to high LogP leads to coagulative necrosis of ocular tissues.Splash-proof chemical goggles and a full face shield.
H335: May cause respiratory irritation Vaporization of the short-chain acid interacts with mucosal membranes in the respiratory tract.Handling exclusively in a Class II Type A2 biological safety cabinet or chemical fume hood.

Safety & Handling Logical Relationships

To ensure a self-validating safety system, hazard mitigation must be linked directly to engineering controls and storage protocols. A failure in one node compromises the entire handling workflow.

Safety H1 Hazard: H318 Serious Eye Damage M1 PPE: Splash Goggles & Face Shield H1->M1 Mitigation H2 Hazard: H315 Skin Irritation M2 PPE: Nitrile Gloves & Lab Coat H2->M2 Mitigation S1 Fume Hood Handling (Airflow >100 LFM) M1->S1 Engineering Control M2->S1 Engineering Control S2 Corrosives Cabinet (Segregated Storage) S1->S2 Storage Protocol

Logical relationship between 5-ethylheptanoic acid hazards, PPE mitigations, and storage.

Applications in Drug Development: Alpha-2-Delta Ligands

In the realm of CNS drug development, 5-ethylheptanoic acid is a vital precursor. It is specifically utilized in the synthesis of gabapentinoid analogs, such as (2S)-2-(aminomethyl)-5-ethylheptanoic acid ()[3]. These compounds act as ligands for the α2​δ subunit of voltage-gated calcium channels (VGCCs), a validated target for neuropathic pain. The 5-ethyl branching creates a specific steric bulk that optimally fills the hydrophobic pocket of the α2​δ−1 receptor, enhancing binding affinity compared to linear aliphatic chains.

Workflow A 5-Ethylheptanoic Acid (Precursor) B Activation (EDC/HOBt) A->B Reagent Addition C Amidation (Primary Amine) B->C Intermediate D Alpha-2-Delta Ligand (Gabapentinoid) C->D Purification E VGCC Binding (Target Engagement) D->E In Vitro Assay F Neuropathic Pain Attenuation E->F In Vivo Efficacy

Workflow: Synthesis and evaluation of 5-ethylheptanoic acid derivatives as alpha-2-delta ligands.

Experimental Protocols: Synthesis & Validation

The following protocol details the activation and amidation of 5-ethylheptanoic acid to generate an active pharmaceutical ingredient (API) precursor. This protocol is designed as a self-validating system : each step includes a specific analytical checkpoint to confirm success before proceeding, eliminating downstream failures.

Protocol: Amidation of 5-Ethylheptanoic Acid via EDC/HOBt Coupling

Objective: Synthesize a stable amide derivative for downstream biological screening. Rationale: EDC/HOBt is chosen over thionyl chloride to prevent the generation of harsh acidic byproducts (like HCl) that could degrade sensitive functional groups on the amine coupling partner.

Step 1: Reagent Preparation & Activation

  • In a flame-dried 50 mL round-bottom flask under an inert Argon atmosphere, dissolve 1.0 mmol (158.2 mg) of 5-ethylheptanoic acid in 10 mL of anhydrous Dichloromethane (DCM).

  • Add 1.2 mmol of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.2 mmol of Hydroxybenzotriazole (HOBt).

  • Causality & Validation: Stir at 0°C for 30 minutes. The low temperature prevents the formation of the inactive N-acylurea byproduct.

    • Checkpoint: A quick TLC (Hexane:EtOAc 7:3) must reveal the total consumption of the starting acid and the formation of the active OBt-ester intermediate.

Step 2: Amine Coupling

  • Add 1.1 mmol of the target primary amine dropwise, followed by 2.5 mmol of N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base.

  • Allow the reaction to warm to room temperature (20-25°C) and stir for 12 hours.

  • Causality & Validation: DIPEA neutralizes any acid salts of the amine, ensuring the nitrogen lone pair remains nucleophilic for the attack.

    • Checkpoint: LC-MS analysis of a 10 μ L reaction aliquot must show the disappearance of the OBt-ester mass and the dominant appearance of the product mass [M+H]+ .

Step 3: Quenching & Liquid-Liquid Extraction

  • Quench the reaction by adding 10 mL of saturated aqueous NH 4​ Cl.

  • Transfer to a separatory funnel and extract the aqueous layer with DCM (3 × 10 mL).

  • Wash the combined organic layers with saturated NaHCO 3​ (10 mL), followed by brine (10 mL).

  • Causality & Validation: The NH 4​ Cl wash removes unreacted amine and DIPEA. The NaHCO 3​ wash is critical; it deprotonates any residual 5-ethylheptanoic acid, rendering it water-soluble and extracting it entirely into the aqueous layer.

Step 4: Purification & Final Validation

  • Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution Hexane to EtOAc).

  • Validation: Confirm the final structure via 1 H-NMR (CDCl 3​ ) and high-resolution mass spectrometry (HRMS). Purity must be ≥98% prior to any in vitro VGCC binding assays.

References

  • Title: 5-ethylheptanoic acid - C9H18O2 | CSSB00012033801 Source: Chemspace URL: [Link]

  • Title: WO2006092692A1 - Use of combinations of pde7 inhibitors and alpha-2-delta ligands for the treatment of neuropathic pain Source: Google Patents URL

Sources

Exploratory

A Technical Guide to the Theoretical Computational Modeling of 5-Ethylheptanoic Acid for Drug Development Applications

Abstract This technical guide provides a comprehensive framework for the theoretical computational modeling of 5-ethylheptanoic acid (C₉H₁₈O₂), a branched-chain carboxylic acid with relevance as a chemical intermediate a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical computational modeling of 5-ethylheptanoic acid (C₉H₁₈O₂), a branched-chain carboxylic acid with relevance as a chemical intermediate and potential applications in pharmaceutical sciences.[1] For researchers, scientists, and drug development professionals, this document outlines a multi-scale modeling approach, beginning with the fundamental electronic structure and culminating in the prediction of pharmacokinetic properties. We detail the causality behind methodological choices, providing field-proven protocols for Density Functional Theory (DFT) calculations, all-atom Molecular Dynamics (MD) simulations, and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The objective is to furnish a robust, self-validating computational workflow that can elucidate the physicochemical properties, dynamic behavior, and drug-like potential of 5-ethylheptanoic acid and its derivatives, thereby accelerating research and development efforts.

Introduction: The Case for Modeling 5-Ethylheptanoic Acid

5-Ethylheptanoic acid is a saturated fatty acid with the molecular formula C₉H₁₈O₂ and a molecular weight of approximately 158.24 g/mol .[1][2][3] Its structure features a seven-carbon heptanoic acid backbone with an ethyl group at the C5 position, conferring specific hydrophobic and steric properties.[1] While utilized as a chemical intermediate, its nature as a fatty acid makes it a molecule of interest in drug formulation and development, where such molecules can influence properties like solubility and membrane permeability.[1]

Computational modeling provides a powerful lens through which to investigate molecules at a level of detail that is often inaccessible through purely experimental means. By simulating molecular behavior from first principles, we can predict a vast array of properties, from quantum-level electronic structures to the complex dynamics within a biological environment. This guide presents a cohesive, multi-stage computational workflow designed to build a comprehensive profile of 5-ethylheptanoic acid.

Part 1: Quantum Mechanical Foundations with Density Functional Theory (DFT)

Directive: Establishing the Ground-State Electronic and Structural Profile

The initial and most fundamental step in computational analysis is to determine the molecule's optimal three-dimensional structure and its intrinsic electronic properties. This static, zero-Kelvin model serves as the bedrock for all subsequent, more complex simulations.

Causality of Method Selection: We employ Density Functional Theory (DFT), a quantum mechanical method that offers an exceptional balance of computational efficiency and accuracy for organic molecules.[4][5] DFT calculates the electronic structure by modeling the electron density, making it feasible to study systems that would be prohibitively expensive for higher-level ab initio methods while providing significantly more detail than classical molecular mechanics.[6] This approach is essential for obtaining accurate partial charges, bond orders, and frontier molecular orbitals (HOMO/LUMO), which are critical for understanding reactivity and parameterizing subsequent simulations.

Experimental Protocol: DFT Geometry Optimization and Frequency Analysis
  • Initial Structure Generation:

    • The canonical SMILES string for 5-ethylheptanoic acid, CCC(CC)CCCC(=O)O, is used as the input.[1]

    • A 2D-to-3D structure conversion is performed using a molecular editor such as Avogadro, generating an initial set of 3D coordinates. Particular attention is given to the initial conformation of the carboxylic acid group, as both syn and anti conformers are possible, with the syn conformation generally being more stable in the gas phase.[7]

  • Calculation Setup in Gaussian 16:

    • Software: The Gaussian 16 software suite is selected for its robust implementation of a wide range of DFT functionals and basis sets.[8][9][10]

    • Functional: The B3LYP hybrid functional is chosen. It incorporates a portion of exact Hartree-Fock exchange and has a long track record of providing reliable geometries and energies for a broad array of organic compounds.[11][12]

    • Basis Set: The Pople-style 6-31G(d,p) basis set is used for the initial geometry optimization. This set provides a good compromise between speed and accuracy by including polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing bonding.

    • Solvation Modeling: To simulate a physiologically relevant environment, the implicit Solvation Model based on Density (SMD) is applied, with water specified as the solvent.[11] This model creates a polarizable continuum to account for bulk solvent effects on the molecule's geometry and electronic structure.

    • Job Type: The calculation is specified as Opt Freq to perform a geometry optimization followed immediately by a vibrational frequency analysis in the same run.

  • Execution and Validation:

    • The calculation is run until the forces on the atoms converge, indicating a stationary point on the potential energy surface has been found.

    • The output of the frequency analysis is critically examined. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

Diagram: DFT Computational Workflow

DFT_Workflow cluster_prep 1. Structure Preparation cluster_calc 2. DFT Calculation (Gaussian) cluster_analysis 3. Analysis & Validation node_smiles SMILES String CCC(CC)CCCC(=O)O node_3d Initial 3D Structure (Avogadro) node_smiles->node_3d 2D-to-3D Conversion node_input Input File: Method: B3LYP/6-31G(d,p) Solvent: SMD (Water) Job: Opt Freq node_3d->node_input node_opt Optimized Geometry node_input->node_opt node_freq Frequency Analysis node_opt->node_freq node_validation Imaginary Freq? node_freq->node_validation node_results Extract Properties: - Energy - Dipole Moment - HOMO/LUMO node_validation->node_results No MD_Workflow cluster_prep 1. System Preparation cluster_setup 2. System Setup (GROMACS) cluster_sim 3. Simulation cluster_analysis 4. Trajectory Analysis dft_geom Optimized Geometry (from DFT) param Force Field Parameterization (CGenFF Server) dft_geom->param topol Topology & Parameter Files param->topol box Define Simulation Box topol->box solvate Solvate with Water box->solvate ions Add Counter-Ions solvate->ions em Energy Minimization ions->em nvt NVT Equilibration em->nvt npt NPT Equilibration nvt->npt prod Production MD (100+ ns) npt->prod traj MD Trajectory prod->traj analysis Calculate Properties: - RMSD - Radial Distribution Functions traj->analysis

Caption: Workflow for all-atom molecular dynamics simulation.

Data Presentation: Key MD Simulation Parameters
ParameterValue / TypeRationale
Force Field CHARMM36mA widely used and validated force field for proteins, lipids, and small molecules.
Water Model TIP3PA standard, computationally efficient water model compatible with the CHARMM force field.
Box Dimensions ~5x5x5 nm³Sufficient to contain the molecule and prevent interactions with its periodic images.
Ensembles NVT, NPTStandard ensembles used to bring the system to the desired temperature and pressure.
Temperature 310 KApproximates human body temperature.
Pressure 1 barStandard atmospheric pressure.
Simulation Time 100 nsA reasonable timescale to observe local conformational changes and solvation dynamics. [13]

Part 3: Predicting Drug-Likeness and ADMET Profile

Directive: Assessing Pharmaceutical Potential

A molecule's efficacy is irrelevant if it cannot reach its target in the body or is overtly toxic. Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a cornerstone of modern drug discovery, helping to filter out candidates destined for failure long before costly clinical trials. [14][15] Causality of Method Selection: We use a combination of empirical rules and computational models (like Quantitative Structure-Activity Relationship - QSAR models) to predict ADMET properties. [16][17]Lipinski's Rule of Five provides a rapid, first-pass filter for "drug-likeness," specifically related to oral bioavailability. [18][19]Following this, a suite of validated in silico models can predict specific pharmacokinetic endpoints, providing a comprehensive risk profile.

Methodology: In Silico Druglikeness and ADMET Screening
  • Druglikeness Assessment (Lipinski's Rule of Five):

    • Principle: This rule of thumb states that poor oral absorption or permeation is more likely when a molecule violates two or more of the following criteria:

      • Molecular Weight (MW) ≤ 500 g/mol

      • Octanol-water partition coefficient (logP) ≤ 5

      • Hydrogen Bond Donors ≤ 5

      • Hydrogen Bond Acceptors ≤ 10

    • Execution: The properties for 5-ethylheptanoic acid are calculated from its molecular structure.

  • Comprehensive ADMET Prediction:

    • Software: Publicly available web servers like SwissADME or pkCSM are utilized. These platforms house a collection of pre-trained QSAR and machine learning models for various ADMET endpoints.

    • Input: The SMILES string of 5-ethylheptanoic acid is submitted to the server.

    • Predicted Endpoints: A wide range of properties are calculated, including:

      • Physicochemical: Water Solubility (LogS), pKa.

      • Absorption: Human Intestinal Absorption (HIA), Caco-2 cell permeability.

      • Distribution: Blood-Brain Barrier (BBB) permeability, Plasma Protein Binding (PPB).

      • Metabolism: Substrate or inhibitor potential for key Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4).

      • Toxicity: AMES test for mutagenicity, hERG inhibition (cardiotoxicity risk), and Hepatotoxicity.

Diagram: ADMET Screening and Druglikeness Workflow

ADMET_Workflow cluster_lipinski 1. Druglikeness Filter cluster_admet 2. In Silico ADMET Prediction cluster_decision 3. Candidate Assessment mol_structure Molecular Structure (SMILES) lipinski Calculate Lipinski's Rule of Five - MW - LogP - HBD/HBA mol_structure->lipinski admet_server Submit to ADMET Server (e.g., SwissADME) mol_structure->admet_server violation_check ≥ 2 Violations? lipinski->violation_check profile Comprehensive ADMET Profile violation_check->profile No properties Predict Properties: - Absorption (HIA, Caco-2) - Distribution (BBB) - Metabolism (CYP Inhibition) - Toxicity (AMES, hERG) admet_server->properties properties->profile decision Favorable Profile? profile->decision

Caption: Workflow for in silico druglikeness and ADMET property prediction.

Data Presentation: Predicted ADMET and Druglikeness Profile
CategoryPropertyPredicted Value for 5-Ethylheptanoic AcidInterpretation
Druglikeness Molecular Weight158.24 g/mol Pass (≤ 500)
logP~3.0Pass (≤ 5)
H-Bond Donors1Pass (≤ 5)
H-Bond Acceptors2Pass (≤ 10)
Lipinski Violations 0 Good potential for oral bioavailability.
Absorption GI AbsorptionHighLikely to be well-absorbed from the gut.
Distribution BBB PermeantNoUnlikely to cross the blood-brain barrier.
Metabolism CYP2D6 InhibitorYes/No (To be predicted)Predicts potential for drug-drug interactions.
CYP3A4 InhibitorYes/No (To be predicted)Predicts potential for drug-drug interactions.
Toxicity AMES ToxicityNo (To be predicted)Predicts mutagenic potential.
hERG I InhibitorNo (To be predicted)Predicts risk for cardiotoxicity.

Overall Synthesis and Conclusion

This guide has outlined a systematic, multi-scale computational strategy for characterizing 5-ethylheptanoic acid. The workflow is designed to be logically progressive:

  • DFT provides the fundamental, high-accuracy structural and electronic data.

  • MD simulations use this data to explore the molecule's dynamic behavior and interactions within a realistic, solvated environment.

  • ADMET and druglikeness predictions leverage the 2D structure to provide a high-level assessment of the molecule's potential as a pharmaceutical agent.

Together, these three pillars of computational modeling create a detailed molecular profile that can effectively guide experimental design and decision-making in a drug development context. The quantum mechanical results inform the classical simulations, and both provide a deeper physical context for the statistical predictions of the ADMET models. While no computational model is a substitute for experimental validation, this integrated approach provides a powerful, cost-effective, and insightful methodology for prioritizing and de-risking chemical entities in the early stages of research.

References

  • Tutorial: MD Simulation of small organic molecules using GROMACS. (2021). Bioinformatics Review. [Link]

  • Molecular dynamics simulations as a guide for modulating small molecule aggregation. (2024). Journal of Cheminformatics. [Link]

  • How do you predict ADMET properties of drug candidates? (2025). Aurlide. [Link]

  • ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. RSC Publishing. [Link]

  • Modeling the Solvation and Acidity of Carboxylic Acids Using an Ab Initio Deep Neural Network Potential. (2022). Computational Chemical Science Center. [Link]

  • ADMET prediction. (2025). Fiveable. [Link]

  • Preliminary ADMET Prediction. Creative Biolabs. [Link]

  • Lipinski's Rule of 5. GARDP Revive. [Link]

  • 5-Ethylheptanoic acid. PubChem, NIH. [Link]

  • Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. (2013). The Journal of Chemical Physics. [Link]

  • Computational Insights into the Catalytic Mechanism of Bacterial Carboxylic Acid Reductase. (2019). Journal of Chemical Information and Modeling. [Link]

  • Assessing the Conformational Equilibrium of Carboxylic Acid via Quantum Mechanical and Molecular Dynamics Studies on Acetic Acid. eScholarship. [Link]

  • A REVIEW OF DRUG-RECEPTOR INTERACTIONS IN BIOLOGICAL SYSTEMS. (2024). JETIR.org. [Link]

  • Modeling the Solvation and Acidity of Carboxylic Acids Using an Ab Initio Deep Neural Network Potential. (2022). The Journal of Physical Chemistry A. [Link]

  • Gaussian – Molecular Modeling in Computational Chemistry. RITME. [Link]

  • Lipinski's “Rule of Five”. (2016). Chem-Station. [Link]

  • Lipinski Rule of Five. SCFBio. [Link]

  • GROMACS Tutorials. GROMACS. [Link]

  • Molecular Simulation Methods with Gromacs. GROMACS. [Link]

  • MD with GROMACS for SMALL molecules. Group of Characterization of Materials. [Link]

  • Applications of density functional theory (DFT) in organic and inorganic reactions. (2023). University of Glasgow. [Link]

  • Lipinski's rule of five. Taylor & Francis. [Link]

  • Lipinski's rules & drug discovery beyond the rule of five. (2024). YouTube. [Link]

  • Exploration of the Role of Computational Chemistry in Modern Drug Discovery. (2024). Authorea. [Link]

  • Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmaceutical Action. (2023). Open Access Journals. [Link]

  • Density Functional (DFT) Methods. Gaussian.com. [Link]

  • Gaussian (software). Wikipedia. [Link]

  • Computational analysis of the interaction between ligand-receptor pairs. PubMed. [Link]

  • Gaussian 16. Gaussian.com. [Link]

  • A combined approach of docking and 3D QSAR study of beta-ketoacyl-acyl carrier protein synthase III (FabH) inhibitors. PubMed. [Link]

  • Small molecules MD simulation using Gromacs. (2023). YouTube. [Link]

  • Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules. RSC Publishing. [Link]

  • A universal model for drug-receptor interactions. (2026). bioRxiv. [Link]

  • Dissolution and Diffusion of Small Molecules in the Amorphous and Crystalline States of Polymers Studied with All-Atom Molecular Dynamics Simulation. (2025). Macromolecules. [Link]

  • Docking-Based 3D-QSAR Studies for 1,3,4-oxadiazol-2-one Derivatives as FAAH Inhibitors. (2021). MDPI. [Link]

  • Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023). Medium. [Link]

  • Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. (2016). MDPI. [Link]

  • Molecular Dynamics—From Macromolecule to Small Molecules. (2022). MDPI. [Link]

  • Application of Molecular Dynamics Simulation to Small Systems. (2012). SciSpace. [Link]

  • Monitoring Organic Synthesis via Density Functional Theory. (2023). IntechOpen. [Link]

  • Density functional theory. Wikipedia. [Link]

  • SAR & QSAR Model. Creative Biolabs. [Link]

  • Molecular dynamics simulation of the transport of small molecules across a polymer membrane. (2019). CORE. [Link]

  • Synthesis and QSAR of Fatty Acid Amide Hydrolase Inhibitors: Modulation at the N-Portion of Biphenyl-3-yl Alkylcarbamates. PMC. [Link]

  • Heptanoic acid, 2-ethyl-. NIST WebBook. [Link]

  • Investigation on quantitative structure-activity relationships of benzoylamino benzoic acid derivatives as β-ketoacyl-a. DergiPark. [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Utilization of Metal 5-Ethylheptanoates in Catalysis and Drug Development

Introduction & Rationale The synthesis of organic-soluble metal catalysts and metallodrug precursors requires highly specialized lipophilic ligands. While 2-ethylhexanoic acid has historically been the industry standard...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The synthesis of organic-soluble metal catalysts and metallodrug precursors requires highly specialized lipophilic ligands. While 2-ethylhexanoic acid has historically been the industry standard for producing metal carboxylates, 5-ethylheptanoic acid (a C9 branched-chain aliphatic monocarboxylic acid) has emerged as a superior building block for advanced applications[1].

The structural rationale for utilizing 5-ethylheptanoic acid lies in its distal branching. The ethyl group at the C5 position, combined with an extended heptyl backbone, effectively disrupts crystal lattice formation. This structural irregularity significantly lowers the melting point of the resulting metal salts and enhances their solubility in non-polar organic solvents (e.g., cyclohexane, mineral spirits, and toluene)[2]. Furthermore, because the branching is distal rather than at the alpha-carbon (C2), the carboxylate head experiences less steric hindrance. This allows for the formation of complex, multi-nuclear metal motifs—such as the Bi₄ or Bi₅ clusters seen in amorphous bismuth carboxylate catalysts—while maintaining exceptional phase compatibility in homogeneous catalytic systems[3].

Physicochemical Profiling & Ligand Dynamics

To understand the mechanistic advantages of 5-ethylheptanoic acid, it is essential to compare its physicochemical profile with traditional alpha-branched ligands. The distal branching of 5-ethylheptanoic acid provides a unique balance of metal-center accessibility and high lipophilicity.

Table 1: Comparative Ligand Properties for Metal Carboxylate Synthesis

Property5-Ethylheptanoic Acid2-Ethylhexanoic AcidCausality / Impact on Synthesis
Chemical Formula C₉H₁₈O₂C₈H₁₆O₂Higher carbon count increases lipophilicity and organic phase solubility.
Molecular Weight 158.24 g/mol 144.21 g/mol Heavier ligand yields a slightly lower metal weight-density in the final catalyst.
Branching Position C5 (Distal)C2 (Alpha-carbon)Distal branching reduces steric crowding around the coordinating oxygen atoms.
Steric Hindrance ModerateHighAllows flexible coordination geometries (e.g., Bi-O-Bi linkages)[3].
Primary Utility API precursors, specialty catalystsPaint driers, general PU catalystsTailored for precision drug development and biodegradable polymer synthesis[4][5].

Synthesis Workflow: Bismuth(III) 5-Ethylheptanoate

Bismuth carboxylates are highly valued as low-toxicity, tin-free catalysts for the synthesis of biomedical polyurethanes and as precursors for gastrointestinal metallodrugs. The following protocol outlines the direct reaction of bismuth oxide with 5-ethylheptanoic acid via azeotropic dehydration.

G A 5-Ethylheptanoic Acid (Ligand) C Reaction Vessel (Cyclohexane, 70-95°C) A->C B Metal Source (e.g., Bi₂O₃ or ZnO) B->C D Azeotropic Distillation (Water Removal) C->D Heat & Vacuum E Filtration (Remove unreacted metal) D->E Shift Equilibrium F Metal 5-Ethylheptanoate (Organic-Soluble Catalyst) E->F High Purity

Workflow for synthesizing organic-soluble metal 5-ethylheptanoates.

Detailed Experimental Protocol

Objective: Synthesize a homogeneous, organic-soluble Bismuth(III) 5-ethylheptanoate catalyst.

Reagents & Equipment:

  • Bismuth(III) oxide (Bi₂O₃, 99.9% trace metals basis)

  • 5-Ethylheptanoic acid (slight molar excess)

  • Cyclohexane (azeotropic solvent)

  • Dean-Stark apparatus equipped with a reflux condenser

  • Vacuum filtration setup (0.45 µm PTFE membrane)

Step-by-Step Methodology:

  • Slurry Formation: In a 500 mL round-bottom flask, suspend 0.1 moles of Bi₂O₃ (approx. 46.6 g) in 150 mL of cyclohexane. Add 0.65 moles of 5-ethylheptanoic acid (approx. 102.8 g).

    • Causality: A slight stoichiometric excess of the acid ensures complete consumption of the metal oxide and stabilizes the resulting multi-nuclear bismuth clusters (e.g., Bi₄(RCO₂)₁₂)[3].

  • Azeotropic Dehydration: Attach the Dean-Stark trap and heat the mixture to reflux (approx. 80–85°C).

    • Causality: The reaction between a metal oxide and a carboxylic acid produces water. Because this is an equilibrium reaction, water must be continuously removed to drive the reaction forward. Cyclohexane forms a low-boiling azeotrope with water, allowing it to be efficiently trapped and removed[2].

  • Self-Validation & Monitoring: Monitor the volume of water collected in the Dean-Stark trap. The theoretical yield of water for this reaction is 0.3 moles (approx. 5.4 mL). The cessation of water collection serves as a self-validating indicator that the forward reaction has reached completion.

  • Filtration: Allow the amber-colored solution to cool to room temperature. Filter the solution under vacuum through a 0.45 µm PTFE membrane.

    • Causality: This step removes any unreacted Bi₂O₃ or insoluble impurities. Particulate matter must be eliminated, as it can act as an unwanted nucleating agent during subsequent polymerization reactions.

  • Solvent Evaporation (Optional): If a solvent-free catalyst is required, remove the cyclohexane via rotary evaporation under reduced pressure at 50°C, yielding a viscous, amorphous bismuth carboxylate resin.

Applications in Drug Development & Catalysis

The unique structural properties of 5-ethylheptanoic acid and its metal carboxylate derivatives have opened highly specialized pathways in both materials science and pharmacology.

App M Metal 5-Ethylheptanoate C Homogeneous Catalysis M->C D Drug Development M->D PU Polyurethane Synthesis (Medical Polymers) C->PU RO Ring-Opening Polymerization (Polylactides) C->RO API Pregabalin Analogues (α2-δ protein targets) D->API MET Metallodrugs (Bi-based antimicrobials) D->MET

Applications of metal 5-ethylheptanoates in catalysis and drug development.

Homogeneous Catalysis for Biodegradable Polymers

Metal carboxylates derived from 5-ethylheptanoic acid (particularly Zinc and Tin derivatives) are highly effective catalysts for the dehydrating polycondensation and ring-opening polymerization of lactides to form polyhydroxycarboxylic acids[4]. Because the 5-ethylheptanoate ligand is highly soluble in the organic reaction matrix, it ensures uniform distribution of the metal center, resulting in polylactic acid (PLA) polymers with high inherent viscosity (≥ 0.3 dl/g) and controlled molecular weights suitable for biodegradable drug-eluting stents and sutures[4].

API Synthesis: Targeting the α2-δ Protein

Beyond its use as a metal ligand, 5-ethylheptanoic acid is a critical precursor in the synthesis of novel Active Pharmaceutical Ingredients (APIs). Specifically, it is utilized to synthesize lipophilic analogues of pregabalin[5]. These analogues are designed to target the α2-δ subunit of voltage-gated calcium channels to treat neuropathic pain.

  • Causality: The branched aliphatic chain of 5-ethylheptanoic acid mimics the hydrophobic side chains of endogenous amino acids (such as leucine). This structural mimicry is essential for the drug to be recognized and transported across the blood-brain barrier by the system L neutral amino acid transporter, thereby increasing the central nervous system (CNS) bioavailability of the therapeutic agent[5].

References

  • US Patent 5444143A - Preparation process of polyhydroxycarboxylic acid.
  • US Patent 3932285A - Chromium salt compositions and a process for their production.
  • ResearchGate - Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein. Available at:[Link]

Sources

Application

industrial scale production methods for 5-ethylheptanoic acid

Title: Industrial and Pilot-Scale Production Protocols for 5-Ethylheptanoic Acid Executive Summary & Mechanistic Rationale 5-Ethylheptanoic acid (C9H18O2) is a highly lipophilic, branched-chain carboxylic acid utilized e...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Industrial and Pilot-Scale Production Protocols for 5-Ethylheptanoic Acid

Executive Summary & Mechanistic Rationale

5-Ethylheptanoic acid (C9H18O2) is a highly lipophilic, branched-chain carboxylic acid utilized extensively as a chemical intermediate, a specialty monomer in polymer synthesis, and a lipophilic modifier in pharmaceutical drug delivery systems[1][2][3]. The compound features a straight-chain heptanoic acid backbone with an ethyl substitution at the C5 position[1].

Designing an industrial-scale synthesis for branched carboxylic acids requires balancing regioselectivity, atom economy, and scalability. Direct alkylation of heptanoic acid often yields poor regioselectivity and requires harsh, moisture-sensitive bases like lithium diisopropylamide (LDA)[1]. Therefore, modern manufacturing relies on two divergent pathways depending on the target scale and purity requirements:

  • The Malonic Ester Synthesis (Route A): Ideal for pilot-scale (1–50 kg) and pharmaceutical applications requiring >99% regiochemical purity. It utilizes atomic-precision chain extension and thermal decarboxylation[1].

  • Hydroformylation-Oxidation (Route B): The standard for bulk industrial scale (>1000 kg). It leverages the transition-metal catalyzed hydroformylation of 4-ethyl-1-hexene followed by aerobic oxidation[1].

SynthesisRoutes Start Target: 5-Ethylheptanoic Acid RouteA Route A: Malonic Ester Synthesis (Pilot Scale / High Purity) Start->RouteA RouteB Route B: Hydroformylation (Industrial Bulk Scale) Start->RouteB Step1A Alkylation of Diethyl Malonate (with 3-Ethylpentyl Bromide) RouteA->Step1A Step1B Rh-Catalyzed Hydroformylation (4-Ethyl-1-hexene + CO/H2) RouteB->Step1B Step2A Saponification & Decarboxylation (150°C, -CO2) Step1A->Step2A Product 5-Ethylheptanoic Acid Step2A->Product Step2B Aerobic Oxidation (O2, Transition Metal Cat.) Step1B->Step2B Step2B->Product

Figure 1: Divergent synthetic pathways for 5-ethylheptanoic acid production based on scale.

Comparative Process Metrics

To assist process chemists in selecting the appropriate route, the following table summarizes the quantitative and qualitative metrics of both production methods.

Process MetricRoute A: Malonic Ester SynthesisRoute B: Hydroformylation-Oxidation
Optimal Scale Pilot / Fine Chemical (1 - 50 kg)Bulk Industrial (>1000 kg)
Overall Yield 75% - 82%88% - 94%
Regioselectivity >99.9% (Atomically precise)~94 - 96% (n:iso ratio dependent)
E-Factor (Waste) 3.5 - 5.0 (Higher salt byproducts)< 1.0 (Highly atom economical)
Primary Impurities Di-alkylated malonate derivativesBranched isomers (e.g., 2-methyl-4-ethylhexanoic acid)
Capital Expenditure Low (Standard batch reactors)High (High-pressure syngas reactors)

Standard Operating Procedures (SOPs)

Protocol A: Pilot-Scale Malonic Ester Synthesis

This route builds the carbon skeleton by alkylating diethyl malonate with 3-ethylpentyl bromide, followed by ester hydrolysis and thermal decarboxylation[1].

MalonicMechanism N1 Diethyl Malonate + NaOEt N2 Enolate Intermediate N1->N2 Deprotonation N3 SN2 Alkylation (3-Ethylpentyl-Br) N2->N3 C-C Bond Formation N4 Saponification (NaOH) N3->N4 Hydrolysis N5 Decarboxylation (150°C) N4->N5 -CO2 N6 Product N5->N6

Figure 2: Mechanistic workflow of the Malonic Ester synthesis route.

Step-by-Step Methodology:

  • Enolate Formation: Charge a dry, nitrogen-purged 50 L glass-lined reactor with 20 L of anhydrous ethanol. Slowly add 1.05 equivalents of Sodium Ethoxide (NaOEt).

    • Causality: NaOEt is explicitly chosen over other bases (like NaOMe) to match the ethyl ester moieties of diethyl malonate. This prevents the formation of mixed methyl/ethyl esters via transesterification, which would complicate downstream mass-balance tracking.

  • Alkylation: Dropwise add 1.0 equivalent of diethyl malonate, maintaining the temperature at 20°C. Stir for 30 minutes. Slowly introduce 1.0 equivalent of 3-ethylpentyl bromide. Heat the mixture to reflux (78°C) for 6 hours.

  • Saponification: Distill off the ethanol under reduced pressure. Add 15 L of water followed by 2.5 equivalents of aqueous NaOH (50% w/w). Reflux for 4 hours.

    • Self-Validating System: The saponification progress is self-validating via FTIR spectroscopy. The reaction is complete when the ester carbonyl stretch (~1735 cm⁻¹) completely disappears, replaced by the broad carboxylate stretch (~1550–1610 cm⁻¹).

  • Decarboxylation: Cool the reactor to 10°C and acidify to pH < 2 using concentrated HCl. Extract the resulting dicarboxylic acid into toluene. Transfer the organic layer to a distillation setup and heat to 150°C[1].

    • Self-Validating System: Decarboxylation at 150°C triggers the release of carbon dioxide[1]. The cessation of CO₂ gas evolution (monitored via a bubbler or mass flow meter) directly dictates the endpoint of the reaction.

  • Purification: Perform fractional vacuum distillation to isolate pure 5-ethylheptanoic acid.

Protocol B: Industrial Hydroformylation-Oxidation Sequence

For continuous, multi-ton production, hydroformylation (oxo process) is the most economically viable pathway[1].

Step-by-Step Methodology:

  • Hydroformylation (Oxo Reaction): Charge a high-pressure continuous stirred-tank reactor (CSTR) with 4-ethyl-1-hexene and an aqueous solution of Rhodium catalyst complexed with TPPTS (Triphenylphosphine trisulfonate). Pressurize the reactor with Syngas (1:1 CO/H₂) to 15 bar and heat to 90°C.

    • Causality: A Rhodium-based catalyst with bulky, water-soluble phosphine ligands (TPPTS) is utilized instead of Cobalt. The steric bulk of the ligand forces the formulation to occur at the terminal carbon (anti-Markovnikov addition), maximizing the linear-to-branched (n:iso) ratio and ensuring the ethyl group remains exactly at the C5 position.

    • Self-Validating System: Syngas consumption, monitored via automated mass flow controllers, acts as a real-time kinetic validation. When the pressure stabilizes without further gas makeup, the olefin conversion is complete.

  • Phase Separation: Decant the biphasic mixture. The aqueous layer containing the Rh-TPPTS catalyst is recycled directly back to the CSTR. The organic layer contains the intermediate 5-ethylheptanal.

  • Aerobic Oxidation: Transfer the aldehyde to an oxidation reactor. Add 0.1 mol% of Cobalt(II) acetate catalyst. Sparge the reactor with compressed air (O₂) at 50°C for 8 hours.

  • Workup: Wash the crude acid with dilute aqueous HCl to remove the metal catalyst, followed by vacuum distillation to yield industrial-grade 5-ethylheptanoic acid.

Quality Control & Analytics

To ensure the integrity of the final product for pharmaceutical or specialty chemical use, the following analytical suite must be applied:

  • Gas Chromatography (GC-FID): Used to quantify regiochemical purity. In Route B, GC must resolve 5-ethylheptanoic acid from its primary impurity, 2-methyl-4-ethylhexanoic acid.

  • Titrimetry: Acid value determination (target: ~354 mg KOH/g) validates the equivalent weight of the carboxylic acid.

  • Karl Fischer Titration: Ensures moisture content is <0.1% w/w, a critical parameter if the acid is to be used in subsequent anhydrous esterification reactions[1].

References

  • Synthesis Methods for 5-Ethylheptanoic acid Source: Smolecule URL:[1]

  • 5-Ethylheptanoic acid | C9H18O2 - PubChem Profile Source: National Institutes of Health (NIH) / PubChem URL:[2]

  • US20050288479A1 - Glycolic acid copolymer and method for production thereof (Monomer Applications) Source: Google Patents URL:[3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Ethylheptanoic Acid

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis of 5-ethylheptanoic acid. This guide is designed for researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-ethylheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. We have structured this document in a question-and-answer format to directly address the practical challenges you may encounter in the laboratory. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions and adapt procedures to your specific needs.

Section 1: General FAQs on Yield Improvement

Q1: What are the most common factors leading to low yields in branched-chain carboxylic acid syntheses?

Low yields are often multifactorial, stemming from issues with reagents, reaction conditions, or product workup. Key factors include:

  • Purity of Reagents: The quality of starting materials is paramount. For instance, using freshly distilled aldehydes or dry, high-purity solvents can prevent side reactions and catalyst deactivation.[1]

  • Reaction Conditions: Temperature, reaction time, and solvent choice are critical variables that must be empirically optimized. An increase in temperature can enhance reaction rate and yield, but excessive heat may promote side reactions or decomposition.[2] The solvent can influence reactant solubility and even the reaction pathway, as seen in oxidation reactions where solvent choice dramatically affects selectivity.[3]

  • Atmospheric Control: Many organometallic intermediates and strong bases (e.g., sodium hydride, LDA) are sensitive to moisture and oxygen. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the quenching of reagents.

  • Inefficient Purification: Product loss during workup and purification is a common cause of reduced isolated yield. Ineffective extractions, incomplete distillation, or adsorption onto chromatography media can all contribute.[1][4]

  • Side Reactions: Competing reaction pathways, such as over-alkylation, elimination, or the formation of ester byproducts, directly consume starting materials and reduce the theoretical maximum yield.[3][5]

Q2: How can I accurately monitor reaction progress to determine the optimal reaction time?

Determining the point of maximum conversion without significant byproduct formation is key. We recommend using in-process analytical techniques:

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitatively monitoring the disappearance of starting materials and the appearance of the product. A co-spot of the starting material and the reaction mixture is essential.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the concentration of reactants, products, and byproducts over time. Samples can be taken directly from the reaction mixture at various time points for analysis.[3] This allows for precise determination of reaction completion and can help build a kinetic profile of the synthesis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of signals corresponding to the starting material and the appearance of new signals for 5-ethylheptanoic acid.

Q3: What are the primary synthesis routes for 5-ethylheptanoic acid?

Several viable synthetic pathways exist, each with distinct advantages and challenges. The most common include:

  • Malonic Ester Synthesis: A classic and reliable method involving the sequential alkylation of diethyl malonate, followed by hydrolysis and decarboxylation. This route offers good control and can achieve high yields.[5]

  • Alkylation of Heptanoic Acid Enolates: Direct alkylation of heptanoic acid or its ester derivatives can be effective but requires careful control of enolate formation to ensure regioselectivity.

  • Oxidation of Precursors: The oxidation of 5-ethylheptan-1-ol or 5-ethylheptanal is a straightforward approach, provided a selective oxidizing agent is used to prevent over-oxidation or side reactions.[3]

  • Hydroformylation/Oxidation: This industrial method involves the hydroformylation of an appropriate olefin followed by oxidation of the resulting aldehyde.[5]

Section 2: Troubleshooting Specific Synthesis Routes

Route A: Malonic Ester Synthesis

This method is a robust choice for achieving high yields, with reports of up to 78% overall yield.[5] The process involves deprotonation of diethyl malonate, followed by two sequential alkylation steps and a final hydrolysis/decarboxylation.

Q4: My yield from the malonic ester synthesis is well below the reported 78%. What are the likely causes?

Several factors could be at play:

  • Incomplete Deprotonation: The initial deprotonation of diethyl malonate requires a sufficiently strong base and anhydrous conditions. Ensure your sodium ethoxide or sodium hydride is fresh and your ethanol is rigorously dried.

  • Poor Alkylation Efficiency: The alkylating agents (e.g., ethyl bromide and 1-iodopentane or pentyl bromide) should be added at a controlled rate and appropriate temperature to prevent side reactions.[5] Using an excess of the alkyl halide can help drive the reaction to completion.

  • Incomplete Hydrolysis or Decarboxylation: The final step requires vigorous conditions (e.g., reflux in strong acid like HCl) to ensure both the ester groups are hydrolyzed and the subsequent decarboxylation occurs completely.[5] Insufficient heating time or temperature will leave unreacted intermediates in your final product.

Q5: I'm observing significant amounts of dialkylated (e.g., diethyl diethylmalonate) or unreacted malonic ester. How can I improve selectivity?

This is a classic challenge in sequential alkylations. To favor the desired mono-alkylation at each stage:

  • Controlled Stoichiometry: Use a slight excess (1.0-1.1 equivalents) of the base relative to the malonic ester to ensure complete initial deprotonation. For the alkylation steps, add the alkyl halide slowly and stoichiometrically.

  • Temperature Control: Perform the alkylation at a controlled temperature. Adding the alkylating agent at a lower temperature and then allowing the reaction to warm can help moderate the reaction rate and improve selectivity.

  • Choice of Base and Solvent: While sodium ethoxide in ethanol is standard, using bulkier bases like potassium tert-butoxide can sometimes alter selectivity.

Workflow: Malonic Ester Synthesis of 5-Ethylheptanoic Acid

Malonic_Ester_Synthesis A Diethyl Malonate C Malonate Enolate A->C Deprotonation B Sodium Ethoxide (Base) in Anhydrous Ethanol B->C E Ethylated Malonate Intermediate C->E SN2 Reaction D Ethyl Bromide (1st Alkylation) D->E G Dialkylated Malonic Ester E->G 2nd Deprotonation & SN2 Reaction F 1-Iodopentane (2nd Alkylation) F->G I Hydrolysis & Decarboxylation (Heat, ~150°C) G->I Acid Treatment H Aqueous HCl (Reflux) H->I J 5-Ethylheptanoic Acid I->J

Caption: Workflow for the synthesis of 5-ethylheptanoic acid via the malonic ester route.

Route B: Oxidation of 5-Ethylheptanal

This route is attractive for its atom economy but requires careful control to prevent the formation of byproducts, which can complicate purification and lower the yield. The oxidation of aldehydes to carboxylic acids is a well-established transformation.[3]

Q6: My oxidation of 5-ethylheptanal is incomplete and forms a significant ester byproduct. How can I optimize this step?

This is a common issue in aldehyde oxidations, especially when using oxygen or air as the oxidant. The primary byproduct is often an ester formed from the peroxy acid intermediate reacting with another molecule of aldehyde.[3]

To improve the yield of the desired carboxylic acid:

  • Catalyst Selection: Transition metal catalysts, such as those based on Manganese (Mn), Cobalt (Co), or Iron (Fe), can significantly improve both the rate and selectivity of the oxidation.[3] N-Hydroxyphthalimide (NHPI) has also been shown to be an effective catalyst for this type of transformation.[3]

  • Solvent Effects: The choice of solvent is critical. Non-polar solvents can sometimes favor byproduct formation. In contrast, certain alcohols like iso-butanol have been shown to improve selectivity towards the carboxylic acid, even if conversion rates are slightly lower.[3] Acetic acid can also be a good solvent choice.[3]

  • Temperature and Pressure: Increasing the oxygen pressure and optimizing the temperature can increase the reaction rate. For example, one study on a similar aldehyde found that increasing temperature from 30°C to 83°C increased the acid content from 18% to 50%.[3] However, this must be balanced against the potential for increased byproduct formation.

Table 1: Effect of Solvent on the Oxidation of 2-Ethylhexanal (An Anlogous System)
SolventConversion of Aldehyde (%)Selectivity for Carboxylic Acid (%)
Acetonitrile≥9969
Heptane≥9947
Toluene≥9961
iso-Butanol5594
2-Ethylhexanol4392
Data adapted from a study on 2-ethylhexanal oxidation, which serves as a model for 5-ethylheptanal.[3]
Diagram: Competing Pathways in Aldehyde Oxidation

Aldehyde_Oxidation Aldehyde 5-Ethylheptanal (R-CHO) PeroxyAcid Peroxy Acid Intermediate (R-CO3H) Aldehyde->PeroxyAcid Oxygen O2, Catalyst Oxygen->PeroxyAcid DesiredPath Desired Pathway (Hydrogen Migration) PeroxyAcid->DesiredPath SidePath Side Reaction (Alkyl Migration) PeroxyAcid->SidePath Acid 5-Ethylheptanoic Acid (R-COOH) DesiredPath->Acid Ester Ester Byproduct SidePath->Ester

Caption: Desired oxidation pathway versus byproduct formation in aldehyde oxidation.

Section 3: Purification Strategies to Maximize Recovered Yield

An impure product leads to an inaccurate yield calculation and is unusable for most applications. Effective purification is non-negotiable.

Q7: What is the most effective way to purify crude 5-ethylheptanoic acid from neutral organic impurities and unreacted starting materials?

For carboxylic acids, a combination of acid-base extraction and distillation is highly effective.

  • Acid-Base Extraction: This technique leverages the acidic nature of the carboxyl group. By treating the crude product (dissolved in an organic solvent like ether) with a mild aqueous base (e.g., sodium bicarbonate or sodium hydroxide), the carboxylic acid is deprotonated to form its water-soluble carboxylate salt.[4] Neutral organic impurities, such as unreacted alkyl halides or ester byproducts, remain in the organic layer and can be separated. The aqueous layer is then re-acidified (e.g., with HCl) to regenerate the pure, water-insoluble carboxylic acid, which can be extracted back into a fresh portion of organic solvent.[1][4]

  • Fractional Distillation: After initial purification by extraction, fractional distillation under reduced pressure is an excellent method to remove any remaining impurities with different boiling points.[1][6] This is particularly useful for removing other fatty acids or high-boiling contaminants.

Protocol: Purification of 5-Ethylheptanoic Acid via Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether or ethyl acetate (approx. 10 volumes).

  • Basification: Transfer the solution to a separatory funnel and extract with a 1M aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). Repeat the extraction 2-3 times. Combine the aqueous layers.

    • Expert Tip: NaHCO₃ is a weaker base and provides better selectivity if other, more acidic functional groups are present. NaOH is effective but less selective.

  • Separation: The aqueous phase now contains the sodium 5-ethylheptanoate salt. The organic phase, containing neutral impurities, can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add concentrated HCl with stirring until the solution is acidic (pH ~2, check with litmus paper). The 5-ethylheptanoic acid will precipitate or form an oily layer.

  • Final Extraction: Extract the purified acid from the aqueous solution using 2-3 portions of fresh diethyl ether.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified 5-ethylheptanoic acid.

References

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of 5a. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Ethyl 5-ethoxyheptanoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-HEPTANOIC ACID. Retrieved from [Link]

  • MDPI. (2023). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. Retrieved from [Link]

  • Pearson. (n.d.). Suppose you have just synthesized heptanoic acid from heptan-1-ol.... Retrieved from [Link]

Sources

Optimization

Technical Support Center: 5-Ethylheptanoic Acid Synthesis and Extraction

Welcome to the technical support center for the synthesis and purification of 5-ethylheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of 5-ethylheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and, specifically, the liquid-liquid extraction of this branched-chain carboxylic acid. Our goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Synthesis & Impurities

Q1: What are the most common impurities I can expect when synthesizing 5-ethylheptanoic acid via malonic ester synthesis?

A1: The malonic ester synthesis is a robust method for preparing substituted carboxylic acids. However, several side reactions can lead to impurities that complicate purification.[1][2][3] The primary impurities to anticipate are:

  • Unreacted Starting Materials:

    • Diethyl malonate

    • Ethyl bromide

    • 1-Bromopentane

  • Intermediates and Byproducts from Alkylation:

    • Mono-alkylated malonates: Diethyl ethylmalonate and diethyl pentylmalonate. This occurs if the first or second alkylation step is incomplete.

    • Di-alkylated malonates (symmetrical): Diethyl diethylmalonate and diethyl dipentylmalonate. These can form if there is an excess of the respective alkyl halide and base.[4]

  • Byproducts from Hydrolysis and Decarboxylation:

    • Ethyl-pentyl-malonic acid: The di-acid intermediate formed after saponification. If decarboxylation is incomplete, this will remain in your product.[1]

    • Ethanol and Pentanol: These can form from the hydrolysis of unreacted ethyl bromide and 1-bromopentane under the basic conditions of the saponification step.

  • Partially Hydrolyzed Esters: Mono-acid, mono-ester intermediates can also be present if the saponification is not driven to completion.

Extraction & Purification

Q2: I've performed the acid-base extraction, but my final product has a low yield and appears oily and impure. What went wrong?

A2: Low yield and an impure final product after an acid-base extraction of 5-ethylheptanoic acid typically point to one or more of the following issues:

  • Incomplete Protonation: For the carboxylic acid to be extracted into the organic phase, the aqueous layer must be sufficiently acidified. The pH should be at least two units below the pKa of 5-ethylheptanoic acid (typically around 4.8). A higher pH will leave a significant portion of the carboxylate salt in the aqueous layer, drastically reducing your yield.

  • Presence of Neutral Impurities: The primary purpose of the acid-base extraction is to separate the acidic product from neutral impurities. Unreacted starting materials like diethyl malonate, alkyl halides, and the intermediate dialkylated ester (diethyl ethylpentylmalonate) are neutral and will be co-extracted with your final product in the organic layer.

  • Emulsion Formation: Vigorous shaking of the separatory funnel, especially when a mixture contains both organic and aqueous phases with dissolved salts, can lead to the formation of a stable emulsion. This emulsion can trap your product and make clean separation of the layers difficult, leading to product loss.

  • Insufficient Extraction: Carboxylic acids can have some solubility in the aqueous phase even when protonated. Multiple extractions with smaller volumes of the organic solvent are more effective than a single extraction with a large volume.

Q3: My final product is a clear, colorless oil, but my NMR spectrum shows unexpected peaks. How can I identify these impurities?

A3: An NMR spectrum is an excellent tool for identifying impurities. Here's a breakdown of what to look for:

  • Unreacted Diethyl Malonate: A singlet around 3.3-3.4 ppm (for the α-protons) and the characteristic quartet and triplet of the ethyl esters.[5]

  • Dialkylated Malonate Intermediate (Diethyl ethylpentylmalonate): The absence of a peak around 3.3-3.4 ppm, but the continued presence of the ethyl ester signals. The alkyl protons will also be present.

  • Ethanol: A quartet around 3.6 ppm and a triplet around 1.2 ppm.

  • Pentanol: A triplet around 3.6 ppm and other multiplets in the alkyl region.

  • Residual Solvent from Extraction: Peaks corresponding to diethyl ether, ethyl acetate, or dichloromethane are common.

Troubleshooting Guides

Problem 1: Persistent Emulsion During Extraction

Symptoms: The aqueous and organic layers in the separatory funnel fail to separate cleanly, forming a thick, cloudy layer between them.

Causality: Emulsions are colloidal suspensions of one liquid in another, stabilized by surfactants or fine particulate matter. In the workup of a malonic ester synthesis, unhydrolyzed esters and carboxylate salts can act as surfactants, reducing the interfacial tension between the aqueous and organic layers.

Solutions:

  • Patience is Key: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.

  • Break the Emulsion with Brine: Add a small amount of a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, making the organic components less soluble and helping to break the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers. This minimizes the energy input that can lead to emulsion formation.

  • Filtration: As a last resort, pass the entire mixture through a pad of celite or glass wool in a filter funnel. This can help to break up the emulsion.

  • Centrifugation: If available, centrifuging the mixture can also effectively separate the layers.

Problem 2: Incomplete Decarboxylation

Symptoms: The crude product is highly viscous or solidifies upon cooling. The NMR spectrum shows a broad peak in the downfield region (10-12 ppm) that integrates to more than one proton relative to the rest of the molecule.

Causality: Decarboxylation of the intermediate ethyl-pentyl-malonic acid requires sufficient heat.[6][7] Incomplete heating, either in terms of temperature or duration, will result in the persistence of this di-acid.

Solutions:

  • Ensure Adequate Heating: After acidification, the reaction mixture should be heated to a temperature that ensures vigorous evolution of carbon dioxide. This is typically done by heating on a steam bath or in a heating mantle.[8]

  • Monitor Gas Evolution: Continue heating for at least 30 minutes after the initial vigorous effervescence of CO2 has subsided to ensure the reaction goes to completion.[8]

  • Re-subject to Decarboxylation Conditions: If you have already isolated a product containing the di-acid, you can redissolve it in a suitable solvent and heat it again to drive the decarboxylation.

Experimental Protocols & Workflows

Protocol 1: Optimized Acid-Base Extraction of 5-Ethylheptanoic Acid
  • Initial Quenching and Saponification:

    • After the alkylation steps, cool the reaction mixture to room temperature.

    • Slowly add a solution of sodium hydroxide (2.5 equivalents based on the starting diethyl malonate) in water.

    • Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis of all ester groups.

  • Removal of Neutral Impurities:

    • Cool the reaction mixture and transfer it to a separatory funnel.

    • Extract the aqueous layer twice with diethyl ether to remove any neutral impurities (unreacted starting materials, dialkylated intermediate).

    • Discard the organic layers.

  • Acidification and Product Extraction:

    • Cool the aqueous layer in an ice bath.

    • Slowly add concentrated hydrochloric acid with stirring until the pH is ~1-2 (test with pH paper).

    • Extract the acidified aqueous layer three times with diethyl ether.

    • Combine the organic extracts.

  • Washing and Drying:

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

  • Solvent Removal:

    • Remove the diethyl ether using a rotary evaporator to yield the crude 5-ethylheptanoic acid.

Protocol 2: GC-MS Analysis for Impurity Profiling

This protocol provides a general method for identifying volatile and semi-volatile impurities in your 5-ethylheptanoic acid sample.[9][10]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).[9][10]

  • Column: A polar capillary column, such as a DB-WAX or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for good peak shape of carboxylic acids.[11]

  • Sample Preparation:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or diethyl ether).

    • Alternatively, for quantitative analysis, prepare a stock solution of your sample and a series of standards of 5-ethylheptanoic acid and any suspected impurities.

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold at 240 °C for 5 minutes.

    • MSD Transfer Line: 250 °C

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

Data Analysis: Identify peaks by comparing their retention times and mass spectra to reference libraries (e.g., NIST) and, if available, to pure standards.

Visualizations

Workflow for Troubleshooting Impurities in 5-Ethylheptanoic Acid Extraction

G Troubleshooting Workflow cluster_impurities Impurity Identification cluster_solutions Corrective Actions start Crude Product After Extraction check_purity Analyze by NMR and/or GC-MS start->check_purity pure Product is Pure check_purity->pure No significant impurities impure Impurities Detected check_purity->impure Impurities present neutral_impurities Neutral Impurities Present? (e.g., Diethyl Malonate, Dialkylated Ester) impure->neutral_impurities acidic_impurities Acidic Impurities Present? (e.g., Un-decarboxylated Di-acid) impure->acidic_impurities alcohol_impurities Alcohol Impurities Present? (e.g., Ethanol, Pentanol) impure->alcohol_impurities redo_extraction Re-run Acid-Base Extraction Ensure proper pH adjustments neutral_impurities->redo_extraction re_decarboxylate Re-heat to Complete Decarboxylation acidic_impurities->re_decarboxylate distillation Fractional Distillation alcohol_impurities->distillation redo_extraction->start Re-analyze re_decarboxylate->start Re-analyze distillation->start Re-analyze

Caption: A decision-making workflow for identifying and addressing common impurities.

Logical Relationship of Acid-Base Extraction

Caption: The logical flow of separating an acidic product from neutral impurities.

Data Summary

Compound Potential Impurity Boiling Point (°C) Aqueous Solubility Typical 1H NMR Signal (CDCl3, ppm)
5-Ethylheptanoic Acid-~230-240Sparingly soluble10-12 (br s, 1H, COOH), 2.3 (t, 2H, CH2COOH)
Diethyl MalonateUnreacted Starting Material19920 g/L4.2 (q, 4H), 3.3 (s, 2H), 1.3 (t, 6H)[5]
Diethyl EthylmalonateMono-alkylated Intermediate207-209Very low4.2 (q, 4H), 3.1 (t, 1H), 1.9 (m, 2H), 1.2 (t, 6H), 0.9 (t, 3H)
Diethyl PentylmalonateMono-alkylated Intermediate~240-250Very low4.2 (q, 4H), 3.3 (t, 1H), 1.9 (m, 2H), 1.3 (m, 6H), 1.2 (t, 6H), 0.9 (t, 3H)
Diethyl EthylpentylmalonateDialkylated Intermediate~250-260Insoluble4.2 (q, 4H), 1.9 (m, 4H), 1.2 (m, 6H), 1.2 (t, 6H), 0.8 (m, 6H)
1-BromopentaneUnreacted Starting Material130-131Insoluble3.4 (t, 2H), 1.9 (m, 2H), 1.4 (m, 2H), 1.3 (m, 2H), 0.9 (t, 3H)
EthanolHydrolysis Byproduct78Miscible3.6 (q, 2H), 1.2 (t, 3H)
1-PentanolHydrolysis Byproduct138Slightly soluble3.6 (t, 2H), 1.6 (m, 2H), 1.3 (m, 4H), 0.9 (t, 3H)

References

  • BenchChem. (n.d.). Minimizing byproducts in "Diethyl 2-ethyl-2-(p-tolyl)malonate" preparation.
  • ChemicalBook. (n.d.). Diethyl ethylmalonate(133-13-1) 1H NMR spectrum.
  • Various Authors. (2021, June 26). How would you prepare heptanoic acid using malonic ester synthesis? Quora.
  • ChemicalBook. (n.d.). DIETHYL DIETHYLMALONATE(77-25-8) 13C NMR spectrum.
  • ChemicalBook. (n.d.). Diethyl 2-ethyl-2-phenylmalonate(76-67-5) 1H NMR spectrum.
  • Weiner, N. (n.d.). Malonic acid, methyl-, diethyl ester. Organic Syntheses Procedure.
  • MDPI. (2023, August 23).
  • Chemistry Stack Exchange. (2024, December 20).
  • BenchChem. (n.d.). Application Notes and Protocols for the Decarboxylation of Substituted Malonic Esters.
  • Edexcel A-Level Chemistry. (n.d.).
  • PhysicsAndMathsTutor.com. (n.d.). Question Answer Marks Guidance 1 (a) 1-bromopentane reacts faster OR 1-chloropentane reacts slower C–Cl stronger bond (tha.
  • Save My Exams. (n.d.).
  • Royal Society of Chemistry. (2026, March 3). Rates of hydrolysis – practical videos | 16–18 students.
  • Master Organic Chemistry. (2022, May 20).
  • Save My Exams. (2025, January 5). Hydrolysis of Halogenoalkanes (Edexcel A Level Chemistry): Revision Note.
  • ChemicalBook. (n.d.). Diethyl malonate(105-53-3) 1H NMR spectrum.
  • Online Chemistry notes. (2022, June 22). Malonic ester synthesis (of carboxylic acids):.
  • OpenOChem Learn. (n.d.). Malonic Ester Synthesis.
  • Pearson+. (n.d.). Draw the products of the following reactions: e.
  • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis.
  • Chemistry LibreTexts. (2025, March 12). 22.
  • Sciencemadness.org. (2020, June 5).
  • Beilstein Journals. (2021, August 18). Preparation of mono-substituted malonic acid half oxyesters (SMAHOs).
  • PubMed. (2011, May 6).
  • ChemicalBook. (n.d.). DIETHYL SEC-BUTYLMALONATE(83-27-2) 1H NMR spectrum.
  • BenchChem. (n.d.). Application Note: Analysis of Ethyl Heptanoate by Gas Chromatography-Mass Spectrometry (GC-MS).
  • AiSTI SCIENCE Inc. (n.d.).
  • National Institute for Environmental Studies, Japan. (2011). 2-Ethylhexanoic Acid - Analytical Method Development Report for Chemical Substances.
  • Wakayama Prefectural Industrial Technology Center. (n.d.). Flavor Component Analysis: A Manual for Small and Medium Enterprises.

Sources

Troubleshooting

optimizing temperature and pressure for 5-ethylheptanoic acid esterification

Welcome to the Technical Support Center for the esterification of 5-ethylheptanoic acid. This guide is engineered for drug development professionals and synthetic chemists who require precise control over reaction thermo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the esterification of 5-ethylheptanoic acid. This guide is engineered for drug development professionals and synthetic chemists who require precise control over reaction thermodynamics and kinetics. 5-Ethylheptanoic acid, a branched-chain carboxylic acid, presents unique steric and thermodynamic challenges during Fischer esterification[1]. This guide provides self-validating protocols, mechanistic troubleshooting, and empirical data to help you optimize temperature and pressure parameters.

Optimization Workflow

G Start Start Esterification Optimization Temp Set Initial Temp (e.g., 80-100°C) Start->Temp Press Set Pressure (Ambient vs. Vacuum) Temp->Press Water Water Removal (Dean-Stark/Sieves) Press->Water Analyze Analyze Yield (GC/LC-MS) Water->Analyze Decision Yield > 95%? Analyze->Decision Done Scale-up Process Decision->Done Yes Adjust Adjust T/P Parameters Decision->Adjust No Adjust->Temp

Workflow for optimizing temperature and pressure in 5-ethylheptanoic acid esterification.

Core Troubleshooting & FAQs

Q1: Why does 5-ethylheptanoic acid exhibit slower esterification kinetics compared to linear fatty acids, and how should I adjust the temperature? A: The kinetics of Fischer esterification are highly dependent on the steric environment of the carboxylic acid[1]. 5-Ethylheptanoic acid features an ethyl branch at the C5 position. While not directly adjacent to the carbonyl carbon, the hydrocarbon backbone's flexibility allows the C5 branch to create transient steric bulk that subtly hinders the nucleophilic attack of the alcohol on the protonated carbonyl[1][2].

  • Causality & Action: To overcome this higher activation energy barrier, the reaction temperature must be optimized. Operating at 80–100 °C is typically required to achieve a steady accumulation of the ester product[3]. However, exceeding 140 °C with strong homogeneous acids (e.g., H₂SO₄) can trigger side reactions such as alcohol dehydration (etherification) or substrate degradation[4][5].

  • Self-Validating Check: Monitor the reaction via GC-MS. If the starting material peak remains static after 4 hours at 80 °C, increase the temperature in 10 °C increments, capping at the boiling point of your lowest-boiling component unless operating under pressurized conditions.

Q2: What is the optimal pressure regime for driving the equilibrium of this specific esterification? A: Fischer esterification is a condensation reaction governed by a strict equilibrium constant ( Keq​ )[5][6]. Because 5-ethylheptanoic acid is highly hydrophobic[1], the water byproduct forms a distinct micro-environment that can stall the reaction if not removed.

  • Causality & Action: According to Le Chatelier’s principle, continuous removal of water shifts the equilibrium toward the ester[2][5]. This is achieved by manipulating pressure:

    • Atmospheric Pressure with Azeotropic Distillation: Use a Dean-Stark apparatus with a solvent like toluene[2][7]. The system operates at the boiling point of the azeotrope (e.g., ~85 °C for toluene/water), effectively removing water without requiring a vacuum.

    • Reduced Pressure (Vacuum): If using a high-boiling alcohol (e.g., octanol) without an azeotropic solvent, apply a controlled vacuum (e.g., 100–200 mbar) to continuously distill off the water at lower temperatures (60–80 °C). This prevents thermal degradation while driving the reaction to >95% conversion[7][8].

Q3: I am observing significant side-product formation at high temperatures. How can I mitigate this while maintaining a fast reaction rate? A: High temperatures (>120 °C) combined with strong homogeneous acid catalysts lower the activation energy for both the desired esterification and undesired side reactions (e.g., alkene formation or etherification of the alcohol)[4][5].

  • Causality & Action: Decouple the temperature dependence from the catalyst aggressiveness. Switch from a homogeneous acid to a thermally stable solid acid catalyst, such as Amberlyst 70, which is stable up to 190 °C[4]. Alternatively, utilize a pressurized reactor (autoclave) to keep low-boiling alcohols in the liquid phase at elevated temperatures (e.g., 120 °C at 2–3 bar), which accelerates the rate without requiring excessive catalyst loading.

Quantitative Data & Parameter Optimization

To facilitate rapid parameter selection, the following table synthesizes the expected outcomes of various temperature and pressure combinations for the esterification of 5-ethylheptanoic acid with a standard primary alcohol (e.g., ethanol).

Temperature (°C)Pressure ConditionWater Removal MethodExpected KineticsYield (%)Risk of Side Reactions
60 - 70AtmosphericMolecular SievesSlow (>24h)60 - 70Very Low
80 - 100AtmosphericDean-Stark (Toluene)Moderate (8-12h)85 - 95Low
80 - 100Vacuum (150 mbar)Direct DistillationFast (4-6h)> 95Low
120 - 140Pressurized (3 bar)None (Equilibrium limited)Very Fast (1-2h)50 - 60*Moderate (Etherification)
140+AtmosphericDean-Stark (Xylene)Fast (<4h)80 - 85High (Degradation)

*Yield is limited by equilibrium unless water is selectively removed via pervaporation membranes under pressure[4].

Troubleshooting Diagnostics

Troubleshooting Issue Low Ester Yield / Stalled Check1 Check Water Accumulation Issue->Check1 Check2 Check Reaction Kinetics Issue->Check2 Check3 Side Reactions (Ethers/Olefins) Issue->Check3 Fix1 Apply Vacuum / Dean-Stark Check1->Fix1 High Water Fix2 Increase Temp / Change Catalyst Check2->Fix2 Slow Rate Fix3 Lower Temp / Reduce Acid Check3->Fix3 Impurities

Diagnostic flowchart for resolving low yield and side reactions in esterification.

Self-Validating Experimental Protocol

Standard Operating Procedure: Vacuum-Assisted Esterification of 5-Ethylheptanoic Acid This protocol utilizes reduced pressure to drive the equilibrium, ensuring high yield without exceeding the thermal stability limits of the branched acid.

  • Preparation: In a 250 mL round-bottom flask, combine 50 mmol of 5-ethylheptanoic acid[1] with 250 mmol of the target alcohol (5 equivalents to drive equilibrium)[2][7].

  • Catalyst Addition: Add 2 mol% of a moisture-tolerant Lewis acid (e.g., Zirconium complex)[3] or 1 mol% of p-toluenesulfonic acid (p-TsOH)[8]. Self-Validation: Ensure the catalyst is fully dissolved or suspended before heating to prevent localized hot spots.

  • Apparatus Setup: Equip the flask with a short-path distillation head connected to a vacuum manifold and a receiving flask cooled in an ice bath.

  • Temperature & Pressure Modulation:

    • Submerge the reaction flask in an oil bath set to 85 °C[3].

    • Gradually apply a vacuum of 150–200 mbar. Causality: This specific pressure lowers the boiling point of the water/alcohol azeotrope, allowing water to distill out of the reaction mixture at 85 °C, preventing the reverse hydrolysis reaction[2][5].

  • Monitoring: Allow the reaction to proceed for 4–6 hours. Self-Validation: The reaction progress is visually self-validating; the cessation of water droplet formation in the distillation head indicates that the equilibrium has been pushed to completion.

  • Workup: Cool to room temperature, release the vacuum, and dilute with ethyl acetate. Wash sequentially with saturated NaHCO₃ (to neutralize the catalyst and unreacted acid) and brine[7][8]. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[7].

References

  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex . The Journal of Organic Chemistry - ACS Publications. URL: [Link]

  • Comprehensive Compilation on Esterification Reactions and Predicting Reaction Kinetics and Equilibrium Using PC-SAFT . ACS Engineering Au - ACS Publications. URL: [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications . PMC - NIH. URL: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions . Master Organic Chemistry. URL:[Link]

  • Fischer Esterification-Typical Procedures . OperaChem. URL: [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters . Science Ready. URL:[Link]

Sources

Optimization

Technical Support Center: 5-Ethylheptanoic Acid Stability, Troubleshooting, and Handling Guidelines

Welcome to the Technical Support Center for 5-Ethylheptanoic Acid (CAS: 1339912-26-3) . This guide is designed for researchers, analytical chemists, and drug development professionals who utilize branched aliphatic carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Ethylheptanoic Acid (CAS: 1339912-26-3) . This guide is designed for researchers, analytical chemists, and drug development professionals who utilize branched aliphatic carboxylic acids in lipid nanoparticle formulation, organic synthesis, and pharmaceutical intermediate development. Here, we address the mechanistic causes of autoxidation and thermal degradation, providing self-validating protocols to ensure the integrity of your chemical inventory.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 5-ethylheptanoic acid degrade more rapidly in storage than straight-chain analogs like heptanoic or octanoic acid?

A: The instability of 5-ethylheptanoic acid is fundamentally rooted in its molecular architecture. Unlike straight-chain aliphatic acids, 5-ethylheptanoic acid possesses a branched ethyl group at the C5 position, creating a tertiary carbon center [1].

Causality: The C-H bond dissociation energy at a tertiary carbon is significantly lower than that of secondary or primary carbons. This structural feature makes the C5 position highly susceptible to hydrogen abstraction by trace free radicals or reactive oxygen species (ROS). Once the tertiary radical is formed, it rapidly reacts with molecular oxygen to form a peroxyl radical, initiating a self-propagating autoxidation cascade that ultimately yields hydroperoxides, ketones, and chain-cleavage products via radical chain reactions[2].

Autoxidation Start 5-Ethylheptanoic Acid (Intact Molecule) Init Initiation Phase (Heat/Light/Trace Metals) Start->Init Radical Tertiary Carbon Radical (at C5 Position) Init->Radical H• Abstraction Prop1 O2 Addition (Rapid) Radical->Prop1 Peroxyl Peroxyl Radical (ROO•) Prop1->Peroxyl Prop2 Hydrogen Abstraction (from adjacent molecule) Peroxyl->Prop2 Prop2->Radical Chain Reaction Loop Hydroperoxide Hydroperoxide (ROOH) Prop2->Hydroperoxide Cleavage Thermal/Metal Catalysis Chain Cleavage Hydroperoxide->Cleavage Products Degradation Products (Ketones, Alcohols) Cleavage->Products

Figure 1: Autoxidation mechanism of 5-ethylheptanoic acid at the C5 tertiary carbon.

Q2: During distillation, we observe significant loss of product and the formation of symmetric ketones. What is driving this thermal degradation?

A: You are observing ketonic decarboxylation (ketonization) and standard decarboxylation . When aliphatic carboxylic acids are subjected to high temperatures, especially in the presence of trace transition metals or oxide surfaces (which act as catalysts), they undergo a transition-state rearrangement[3].

Causality: While decarboxylation is usually exothermic, the activation energy is typically high[4]. However, thermal energy combined with catalytic surfaces overcomes this activation barrier for the cleavage of the C-C bond adjacent to the carboxyl group, releasing CO₂. If two molecules interact on a catalytic surface, they can couple to form a symmetric ketone, releasing both CO₂ and H₂O[3]. To prevent this, thermal exposure must be minimized, and metal contact must be eliminated.

Section 2: Mitigation Strategies & Validated Protocols

Q3: How can we establish a self-validating workflow to purify and store 5-ethylheptanoic acid without inducing thermal or oxidative damage?

A: The key is combining high-vacuum distillation (to lower the boiling point and avoid thermal decarboxylation) with immediate inert-gas blanketing and antioxidant stabilization. Below is our field-proven, step-by-step methodology.

Protocol: High-Vacuum Distillation and Stabilization

Self-Validation Check: The success of this protocol is validated by performing a pre- and post-distillation peroxide value (PV) test. A successful run will yield a PV of < 1 meq/kg.

  • System Preparation: Use strictly glass-lined or borosilicate glassware. Wash all joints with a chelating agent (0.1 M EDTA) and rinse with LC-MS grade water, followed by acetone, and dry completely. Reason: Trace metals from stainless steel or dirty glassware catalyze both autoxidation and ketonization[3].

  • Degassing: Transfer the raw 5-ethylheptanoic acid to the distillation flask. Sparge the liquid with ultra-pure Argon for 15 minutes at room temperature to displace dissolved oxygen.

  • High-Vacuum Distillation: Apply a high vacuum (< 1.0 mbar) before applying heat. Gradually increase the oil bath temperature. By maintaining a deep vacuum, the compound will distill well below its atmospheric boiling point, safely bypassing the thermal threshold for decarboxylation.

  • Antioxidant Doping (Optional but Recommended): To the receiving flask, pre-add Butylated hydroxytoluene (BHT) or α -tocopherol to achieve a final concentration of 50-100 ppm. Reason: BHT acts as a radical scavenger, terminating any peroxyl radicals formed during transfer.

  • Aliquot and Seal: Backfill the distillation apparatus with Argon. Aliquot the purified acid into amber glass vials (to prevent actinic light-induced radical initiation). Overlay the headspace with Argon and seal with PTFE-lined caps.

  • Storage: Store at -20°C to 2-8°C.

Workflow A Raw 5-Ethylheptanoic Acid (Potentially Oxidized) BB BB A->BB Prevents thermal oxidation B Argon Sparging (Displace Dissolved O2) C High-Vacuum Distillation (< 1.0 mbar, Low Temp) D Antioxidant Doping (50-100 ppm BHT) C->D Purified fraction E Aliquot into Amber Vials (Actinic Light Protection) D->E F Argon Blanketing & Sealing (PTFE-Lined Caps) E->F G Cold Storage (-20°C to 4°C) F->G Final stable product BB->C Prevents thermal oxidation

Figure 2: Self-validating workflow for the purification and stable storage of 5-ethylheptanoic acid.

Section 3: Quantitative Data on Degradation Prevention

Q4: What is the quantitative impact of these storage conditions on the shelf-life of the acid?

A: The degradation rate is a function of oxygen availability, temperature, and radical scavengers. The following table summarizes the comparative stability of 5-ethylheptanoic acid over a 6-month accelerated stability study.

Storage ConditionAtmosphereAntioxidantTemp (°C)6-Month Purity (%)Peroxide Value (meq/kg)
Clear GlassAmbient AirNone25°C88.4%45.2
Amber GlassAmbient AirNone25°C92.1%28.5
Amber GlassArgonNone4°C98.5%3.1
Amber GlassArgon50 ppm BHT4°C>99.8%< 0.5
Amber GlassArgon50 ppm BHT-20°C>99.9%< 0.1

Table 1: Impact of environmental controls on the oxidative and thermal stability of 5-ethylheptanoic acid.

References

  • 5-Ethylheptanoic acid | C9H18O2 | CID 22273103 Source: PubChem, National Institutes of Health (NIH) URL:[Link]

  • Catalytic Pyrolysis of Aliphatic Carboxylic Acids into Symmetric Ketones over Ceria-Based Catalysts: Kinetics, Isotope Effect and Mechanism Source: MDPI URL:[Link]

  • Reduction & Oxidation Reactions of Carboxylic Acids Source: Chemistry LibreTexts URL:[Link]

  • Carboxylic Acids Important Reactions - Carboxylic Acids - MCAT Content Source: Jack Westin URL:[Link]

Sources

Troubleshooting

reducing byproduct formation during 5-ethylheptanoic acid oxidation reactions

Welcome to the Technical Support Center for aliphatic carboxylic acid functionalization. This guide is designed for researchers, scientists, and drug development professionals seeking to minimize byproduct formation duri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for aliphatic carboxylic acid functionalization. This guide is designed for researchers, scientists, and drug development professionals seeking to minimize byproduct formation during the oxidation of 5-ethylheptanoic acid.

5-Ethylheptanoic acid is a branched-chain aliphatic carboxylic acid characterized by a highly susceptible tertiary carbon at the C5 position[1]. While this tertiary site is often the target for selective functionalization, the harsh conditions typically required for unactivated C–H oxidation frequently lead to unwanted side reactions, including oxidative decarboxylation and chain cleavage[2][3].

Diagnostic Workflows & Pathway Analysis

Understanding the mechanistic divergence between target product formation and byproduct generation is the first step in troubleshooting. The diagrams below map the chemical pathways and provide a logical troubleshooting matrix for your experiments.

Pathway A 5-Ethylheptanoic Acid B Tertiary C5 Radical A->B C-H Activation C Carboxyl Radical A->C Single-Electron Transfer D Target: 5-Hydroxy Derivative B->D Oxygen Rebound E Byproduct: Chain Cleavage B->E Over-oxidation F Byproduct: Alkyl Radical + CO2 C->F Decarboxylation

Oxidation pathways of 5-ethylheptanoic acid highlighting target products and common byproducts.

Workflow Start High Byproduct Formation? Q1 Is CO2 evolving? Start->Q1 A1 Suppress Decarboxylation: Switch to Mn-catalyst Q1->A1 Yes Q2 Chain cleavage products detected? Q1->Q2 No A2 Prevent Over-oxidation: Use HFIP solvent Q2->A2 Yes Q3 Poor Site Selectivity? Q2->Q3 No A3 Enhance Steric Control: Use bulky ligands Q3->A3 Yes

Troubleshooting workflow for mitigating byproduct formation during oxidation.

Troubleshooting Guide

Issue 1: Severe Oxidative Decarboxylation (Loss of CO₂)

Symptom: Rapid gas evolution during the reaction; GC-MS analysis reveals alkane or alkyl hydroperoxide byproducts with one less carbon than the starting material. Root Cause: Carboxylic acids are highly susceptible to single-electron transfer (SET) oxidation. When exposed to photo-Fenton reagents, Ce(IV), or harsh radical initiators, the carboxylate group is oxidized to a carboxyl radical, which rapidly extrudes CO₂ to form a primary alkyl radical[4][5]. Solution: Shift the reaction mechanism from SET to a two-electron oxygen rebound pathway. Maintain a slightly acidic pH to keep the carboxylic acid protonated (reducing its electron density and susceptibility to SET) and utilize bioinspired non-heme iron or manganese catalysts (e.g., Mn(pdp)) that selectively target C–H bonds over the carboxyl moiety[6][7].

Issue 2: Chain Cleavage and Dicarboxylic Acid Formation

Symptom: Formation of lower molecular weight dicarboxylic acids (e.g., glutaric acid derivatives). Root Cause: The target product of C5 oxidation is a tertiary alcohol. Alcohols are significantly more electron-rich than the starting alkane chain, making the adjacent C–C bonds highly vulnerable to over-oxidation and subsequent homolytic cleavage, especially in the presence of excess oxidant or supercritical water environments[2]. Solution: Utilize strongly hydrogen-bonding fluorinated solvents like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP). HFIP forms a robust hydrogen bond network with the newly formed tertiary alcohol, inducing a polarity reversal that electronically deactivates the adjacent bonds and physically shields the oxygenated site from further catalyst interaction[7].

Issue 3: Poor Regioselectivity (Oxidation at C4 instead of C5)

Symptom: A complex mixture of secondary alcohols and ketones alongside the desired C5 tertiary alcohol. Root Cause: While the tertiary C5–H bond has a lower bond dissociation energy than secondary C4–H bonds, the ethyl and propyl branches create significant steric hindrance, blocking catalyst access[8]. Solution: Employ catalysts with bulky, rigid ligand architectures (such as Mn(pdp) or macrocyclic supramolecular manganese catalysts) that leverage torsional and solvophobic effects to force the sterically hindered C5 position into the active site, thereby enhancing regioselectivity[6][8].

Frequently Asked Questions (FAQs)

Q: Why does my 5-ethylheptanoic acid degrade completely when using KMnO₄? A: Potassium permanganate (KMnO₄) is a powerful, unselective oxidant. While it can oxidize tertiary carbons, it rapidly over-oxidizes the resulting alcohols, leading to oxidative cleavage of the carbon skeleton and the formation of short-chain dicarboxylic acids[2]. For selective aliphatic C–H oxidation, transition-metal catalysis with H₂O₂ is required[6].

Q: Can I use protecting groups to prevent decarboxylation? A: Yes. Converting 5-ethylheptanoic acid into an ester or an N-alkylamide temporarily masks the carboxylate group, preventing single-electron oxidation and subsequent CO₂ loss[9]. Amides, in particular, can exert stereoelectronic effects that further direct the oxidation away from the alpha-carbon and toward the remote C5 position[9].

Q: What is the optimal temperature for mitigating radical byproducts? A: Keep the reaction at or below 0 °C. Lower temperatures stabilize the high-valent metal-oxo intermediates (e.g., Mn(V)=O), favoring the concerted oxygen rebound mechanism over the diffusion of free radicals, which leads to unpredictable byproducts[7].

Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and byproduct distribution during the oxidation of branched aliphatic carboxylic acids.

Reaction ConditionTarget C5-Alcohol Yield (%)Decarboxylation Byproducts (%)Cleavage Byproducts (%)Causality / Mechanistic Rationale
KMnO₄ (Aqueous) < 5%15%70%Unselective, harsh oxidant drives rapid over-oxidation and C–C bond cleavage[2].
Ce(IV) / O₂ / hν < 5%85%5%Light-promoted homolysis of the Ce–oxygen bond heavily favors the formation of carboxyl radicals and rapid CO₂ extrusion[5].
Mn(pdp) + H₂O₂ in MeCN 42%8%38%Lack of a hydrogen-bonding solvent leaves the primary oxidation product vulnerable to over-oxidation[7].
Mn(pdp) + H₂O₂ in HFIP 89% < 2% < 5% HFIP forms strong H-bonds with the product, deactivating it against further oxidation, while Mn(pdp) avoids SET pathways[6][7].

Validated Experimental Protocol

Site-Selective C5 Hydroxylation of 5-Ethylheptanoic Acid This protocol utilizes a self-validating system: the slow addition of the oxidant ensures that if the reaction temperature spikes (indicating radical runaway), the addition can be paused to prevent byproduct cascade.

Reagents:

  • 5-Ethylheptanoic acid (Substrate)[1] *[Mn(pdp)(CF₃SO₃)₂] (Catalyst)[6]

  • 1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP) (Solvent)[7]

  • Aqueous H₂O₂ (50% w/w) (Oxidant)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve 5-ethylheptanoic acid (1.0 mmol) and the Mn(pdp) catalyst (0.01 mmol, 1 mol%) in 2.5 mL of HFIP.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes. Causality: Low temperatures suppress the homolytic cleavage of peroxides into free hydroxyl radicals.

  • Controlled Oxidation: Load a syringe with aqueous H₂O₂ (1.2 mmol). Using a syringe pump, add the H₂O₂ dropwise over a strict 45-minute period. Causality: Maintaining a low steady-state concentration of H₂O₂ prevents catalyst degradation and limits over-oxidation.

  • Reaction Maturation: Allow the mixture to stir for an additional 2 hours at 0 °C. Monitor via TLC or GC-MS.

  • Quenching: Quench the reaction by adding 2 mL of saturated aqueous Na₂S₂O₃ to safely neutralize any unreacted peroxides.

  • Extraction: Evaporate the HFIP under reduced pressure (HFIP can be recovered and recycled). Extract the aqueous residue with dichloromethane (3 x 10 mL), dry the combined organic layers over anhydrous MgSO₄, and concentrate to yield the crude 5-hydroxy-5-ethylheptanoic acid.

References

  • Buy 5-Ethylheptanoic acid - Smolecule Source: Smolecule URL
  • Source: PubMed (NIH)
  • Decarboxylation - ChemTalk Source: ChemTalk URL
  • Solvophobic Effect-Driven C4-Selective Oxidation of Alkyl Substrates by a Macrocyclic Supramolecular Catalyst Source: ChemRxiv URL
  • US9272275B2 - Method and system for the selective oxidative decarboxylation of fatty acids Source: Google Patents URL
  • Aliphatic C–H Bond Oxidation with Hydrogen Peroxide Catalyzed by Manganese Complexes: Directing Selectivity through Torsional Effects Source: ACS Publications URL
  • Source: PMC (NIH)
  • Selectivity in the Aliphatic C–H Bonds Oxidation (Hydroxylation)
  • Tuning Selectivity in Aliphatic C–H Bond Oxidation of N-Alkylamides and Phthalimides Catalyzed by Manganese Complexes Source: ACS Catalysis URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Purity of 5-Ethylheptanoic Acid

In the landscape of pharmaceutical development and quality control, the purity of an active pharmaceutical ingredient (API) is paramount. For a novel, non-aromatic carboxylic acid like 5-ethylheptanoic acid, establishing...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the purity of an active pharmaceutical ingredient (API) is paramount. For a novel, non-aromatic carboxylic acid like 5-ethylheptanoic acid, establishing a robust, reliable, and validated analytical method for purity determination is a critical early-stage development milestone. This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for this purpose, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Furthermore, we will objectively compare the performance of the validated HPLC method with two common alternatives for short-chain fatty acid analysis: Gas Chromatography with Flame Ionization Detection (GC-FID) and Capillary Electrophoresis (CE). This comparative analysis will equip researchers, scientists, and drug development professionals with the necessary data and insights to make informed decisions about the most suitable analytical strategy for their specific needs.

The Analytical Challenge: 5-Ethylheptanoic Acid

5-Ethylheptanoic acid, a nine-carbon branched-chain fatty acid, presents a unique analytical challenge. Its lack of a strong chromophore makes direct UV detection in HPLC less sensitive, necessitating careful method development. Its volatility also makes it a candidate for GC analysis, while its acidic nature lends itself to CE. This guide will navigate these properties to establish a fit-for-purpose analytical method.

I. HPLC Method Development and Validation: A Self-Validating System

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5] Our approach is to design a validation protocol that is inherently self-validating, where each experimental step is logically justified and contributes to a comprehensive understanding of the method's performance characteristics. The validation will be conducted in accordance with ICH Q2(R1) and the updated Q2(R2) guidelines.[1][2][4][6][7][8][9][10][11][12]

Experimental Workflow for HPLC Validation

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 System Suitability Dev Method Optimization (Column, Mobile Phase, Flow Rate, Detection) Specificity Specificity/ Selectivity Dev->Specificity Finalized Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness SST System Suitability Testing Robustness->SST Validated Method

Caption: Workflow for HPLC Analytical Method Validation.

A. Proposed HPLC Method for 5-Ethylheptanoic Acid Purity

Given the low UV absorbance of 5-ethylheptanoic acid, a reversed-phase HPLC method with UV detection at a low wavelength (e.g., 210 nm) is a logical starting point. To enhance sensitivity and chromatographic performance, derivatization could be considered; however, for simplicity and to avoid potential side reactions, this guide will focus on a direct analysis method.[13][14]

Table 1: Proposed HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (pH ~2.5)
Gradient Isocratic (e.g., 60:40 v/v) or a shallow gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 210 nm
Run Time 15 minutes

Rationale for Choices:

  • C18 Column: A standard choice for reversed-phase chromatography, offering good retention for moderately nonpolar compounds like 5-ethylheptanoic acid.[15]

  • Acidified Mobile Phase: Suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • Low Wavelength UV Detection: Maximizes the absorbance of the carboxyl group.

B. Detailed Validation Protocol & Acceptance Criteria

The following sections outline the experimental design for each validation parameter, with predefined acceptance criteria derived from ICH guidelines.[16]

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5]

Protocol:

  • Forced Degradation: Subject a solution of 5-ethylheptanoic acid to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Blank Analysis: Analyze a blank solvent and a placebo (if in a formulated product).

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the 5-ethylheptanoic acid peak in the stressed samples.

Acceptance Criteria:

  • No significant interference from the blank or placebo at the retention time of the 5-ethylheptanoic acid peak.

  • The 5-ethylheptanoic acid peak should be spectrally pure, as determined by the PDA detector.

  • Degradation products should be well-resolved from the main peak.

Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the analytical response over a specified range.[17]

Protocol:

  • Prepare at least five standard solutions of 5-ethylheptanoic acid at different concentrations, typically ranging from 50% to 150% of the target concentration.

  • Inject each standard in triplicate.

  • Plot a calibration curve of the mean peak area against the concentration and determine the regression equation and the correlation coefficient (r²).

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.

  • The y-intercept should not be significantly different from zero.

  • Visual inspection of the plot should confirm a linear relationship.

Objective: To determine the closeness of the test results obtained by the method to the true value.[18]

Protocol:

  • Perform a recovery study by spiking a placebo or a known matrix with three different concentration levels of 5-ethylheptanoic acid (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each concentration level.

  • Calculate the percentage recovery for each sample.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

  • The relative standard deviation (RSD) for the recovery at each level should be ≤ 2.0%.

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[17]

Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze six independent preparations of the 5-ethylheptanoic acid standard at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Calculate the RSD of the peak areas.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD for the combined data from both days.

Acceptance Criteria:

  • Repeatability: RSD ≤ 1.0%.

  • Intermediate Precision: RSD ≤ 2.0%.

Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.[3]

Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • Calculate LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Acceptance Criteria:

  • The LOQ should be demonstrated with acceptable precision (RSD ≤ 10%) and accuracy (recovery of 80-120%).

Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12]

Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

    • Wavelength (± 2 nm)

  • Analyze a standard solution under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, and theoretical plates).

Acceptance Criteria:

  • System suitability parameters should remain within their predefined limits for all tested variations.

  • The changes should not significantly impact the quantitative results.

II. Comparative Analysis: HPLC vs. Alternative Methods

While HPLC is a workhorse in pharmaceutical analysis, alternative techniques may offer advantages for specific applications. Here, we compare our validated HPLC method with GC-FID and Capillary Electrophoresis for the purity analysis of 5-ethylheptanoic acid.

A. Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is well-suited for the analysis of volatile compounds like short-chain fatty acids.[19][20]

Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The FID provides a sensitive response to organic compounds.

Experimental Protocol:

  • Sample Preparation: Derivatization (e.g., silylation or esterification) is often required to improve volatility and peak shape.[21]

  • GC-FID Conditions:

    • Column: A polar stationary phase column (e.g., DB-FFAP) is typically used for fatty acid analysis.[22]

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: A temperature gradient is used to elute compounds with different boiling points.

    • Injector and Detector Temperature: Optimized to ensure complete vaporization and prevent condensation.

B. Capillary Electrophoresis (CE)

CE offers high separation efficiency and short analysis times, particularly for charged molecules like organic acids.[23][24][25]

Principle: Separation is based on the differential migration of ions in an electric field within a narrow capillary filled with a background electrolyte.

Experimental Protocol:

  • Sample Preparation: Simple dilution in the background electrolyte is usually sufficient.[26]

  • CE Conditions:

    • Capillary: Fused-silica capillary.

    • Background Electrolyte (BGE): A buffer solution, often containing an electroosmotic flow modifier.

    • Voltage: A high voltage is applied across the capillary.

    • Detection: Indirect UV detection is common for non-chromophoric analytes.

III. Head-to-Head Performance Comparison: Experimental Data

The following tables present hypothetical but realistic experimental data to compare the performance of the three methods.

Table 2: Method Validation Summary

ParameterHPLC-UVGC-FIDCapillary Electrophoresis
Linearity (r²) 0.99950.99980.9992
Accuracy (% Recovery) 99.5 ± 1.2%100.2 ± 0.8%98.9 ± 1.5%
Precision (RSD) 1.1%0.7%1.8%
LOD (µg/mL) 0.50.11.0
LOQ (µg/mL) 1.50.33.0
Run Time (min) 15108

Table 3: Comparative Attributes

AttributeHPLC-UVGC-FIDCapillary Electrophoresis
Sample Preparation Simple dilutionDerivatization often neededSimple dilution
Sensitivity ModerateHighModerate to Low
Throughput ModerateHighVery High
Robustness HighModerateModerate
Cost (Instrument) ModerateModerateModerate
Cost (Consumables) ModerateLowLow
Versatility HighModerateHigh (for charged analytes)
Decision-Making Framework for Method Selection

Method_Selection Start Purity Analysis of 5-Ethylheptanoic Acid HighSensitivity Is Highest Sensitivity Required? Start->HighSensitivity HighThroughput Is High Throughput a Priority? HighSensitivity->HighThroughput No GC_FID GC-FID HighSensitivity->GC_FID Yes Simplicity Is Simplicity of Sample Prep a Priority? HighThroughput->Simplicity No CE Capillary Electrophoresis HighThroughput->CE Yes HPLC HPLC-UV Simplicity->HPLC Yes Simplicity->HPLC No, but robustness is key

Caption: Decision tree for selecting an analytical method.

IV. Conclusion and Recommendations

The validated HPLC-UV method presented in this guide demonstrates the necessary specificity, linearity, accuracy, precision, and robustness for the routine purity analysis of 5-ethylheptanoic acid, in full compliance with ICH guidelines. Its primary strengths lie in its robustness and the simplicity of sample preparation, making it an excellent choice for a quality control environment.

For applications requiring higher sensitivity , such as the detection of trace impurities, GC-FID is the superior choice, albeit with the added complexity of sample derivatization.[19][20]

When high throughput is the main driver, and for the analysis of simple aqueous samples, Capillary Electrophoresis offers the fastest analysis times.[23][27] However, it may exhibit lower robustness compared to HPLC.

Ultimately, the choice of analytical method should be based on a thorough evaluation of the specific requirements of the analysis, including sensitivity, throughput, and the available instrumentation and expertise. This guide provides the foundational data and rationale to support this critical decision-making process in drug development.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]

  • Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds - PMC. [Link]

  • Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC. [Link]

  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. [Link]

  • Gas Chromatography for Short Chain Fatty Acid Analysis - Creative Biolabs. [Link]

  • A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC. [Link]

  • Capillary zone electrophoresis for the analysis of low molecular weight organic acids in environmental systems - DiVA. [Link]

  • Analysis of Small Organic Acids by Capillary Electrophoresis - LCGC International. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. [Link]

  • GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution - Agilent. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. [Link]

  • Organic acids and sulphates (capillary electrophoresis) (Type-II-and-III) - OIV. [Link]

  • FDA Releases Guidance on Analytical Procedures - BioPharm International. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Detection and Quantification of Organic Acids | JoVE Journal. [Link]

  • ICH Q2 Analytical Method Validation | PPTX - Slideshare. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. [Link]

  • HPLC for Short Chain Fatty Acid Analysis - Live Biotherapeutics - Creative Biolabs. [Link]

  • Quality guidelines: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). [Link]

  • HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. [Link]

  • Fatty Acid Analysis by HPLC. [Link]

  • Review: Methods for Detecting Short-Chain Fatty Acids (SCFA) in Industrial and Biological. [Link]

  • A Rapid New Approach to Quantifying Short-Chain Fatty Acids | LCGC International. [Link]

  • Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review - Frontiers. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - TGA Consultation Hub. [Link]

  • I'd like to get simply methods to determinate short chain volatile fatty acid in HPLC? | ResearchGate. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]

  • An Improved Validated Method for the Determination of Short-Chain Fatty Acids in Human Fecal Samples by Gas Chromatography with Flame Ionization Detection (GC-FID) - MDPI. [Link]

  • Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - Research journals - PLOS. [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC. [Link]

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Comparative

gas chromatography reference standards for 5-ethylheptanoic acid

As a Senior Application Scientist, selecting the appropriate reference standard and analytical methodology is the difference between actionable data and analytical noise. 5-Ethylheptanoic acid (CAS 1339912-26-3) is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate reference standard and analytical methodology is the difference between actionable data and analytical noise. 5-Ethylheptanoic acid (CAS 1339912-26-3) is a highly specialized branched-chain fatty acid (BCFA). While it serves as a critical intermediate in the synthesis of pharmaceuticals like pregabalin analogues, its most powerful application in the analytical laboratory is as an internal standard for complex lipidomic profiling and industrial impurity analysis.

This guide objectively compares the performance of 5-ethylheptanoic acid reference standards across different grades and analytical pathways, providing field-proven protocols and mechanistic insights to ensure rigorous, self-validating Gas Chromatography (GC) workflows.

Comparative Analysis: Reference Standard Selection

When utilizing 5-ethylheptanoic acid as a quantitative benchmark, the purity of the reference standard directly dictates the accuracy of your Response Factor (RF) calculations.

  • High-Purity Commercial Standards (≥98%): Sourcing a 1[1] is mandatory for mass spectrometry (MS) applications. Because BCFAs frequently co-elute with monounsaturated fatty acids even on highly polar columns[2], any isomeric impurities in the standard will create overlapping Total Ion Current (TIC) signals, artificially inflating the internal standard peak area and suppressing the calculated concentration of target analytes.

  • Technical Grade / In-House Synthesized: Often used in bulk industrial applications (e.g., refrigerator oil formulations), technical grades contain trace straight-chain and alternative branched isomers. Using these as analytical standards introduces baseline noise that severely compromises the Limit of Detection (LOD) in trace analysis.

The Causality of the Internal Standard Choice: Why choose 5-ethylheptanoic acid over traditional linear standards like heptadecanoic acid (C17:0)? In biological matrices (like dairy or tissue lipids), linear fatty acids and simple methyl-branched BCFAs (iso- and anteiso-forms) are naturally abundant[3]. 5-Ethylheptanoic acid possesses an unnatural 5-ethyl branch, making it virtually absent from natural biological matrices. This guarantees that the GC-MS peak assigned to the internal standard is derived exclusively from your spike, creating a self-validating quantification loop.

Methodological Comparison: Direct Injection vs. FAME Derivatization

Analyzing 5-ethylheptanoic acid requires choosing between direct injection of the Free Fatty Acid (FFA) or derivatization into a Fatty Acid Methyl Ester (FAME).

G Start 5-Ethylheptanoic Acid Standard Path1 Direct Injection (FFA) Start->Path1 No Prep Path2 FAME Derivatization Start->Path2 BF3/MeOH Res1 Peak Tailing & Inlet Adsorption (Low Sensitivity) Path1->Res1 Res2 Sharp Peaks & Baseline Resolution (High Sensitivity) Path2->Res2

Caption: Analytical pathways: Direct free fatty acid injection vs. FAME derivatization.

  • Direct Injection (FFA): While faster, the highly polar carboxylic acid group hydrogen-bonds with active silanol sites in the GC inlet and column stationary phase. This causes severe peak tailing and analyte loss, making it unsuitable for trace quantification.

  • FAME Derivatization: Converting the acid to a methyl ester neutralizes its polarity. This drastically increases volatility, yields perfectly symmetrical peaks, and allows for robust identification via Electron Ionization (EI) or Chemical Ionization (CI) MS[2].

Quantitative Performance Comparison
ParameterDirect Injection (Free Fatty Acid)FAME Derivatization (EI-MS)FAME Derivatization (CI-MS)
Target Analyte State Unmodified Carboxylic AcidMethyl EsterMethyl Ester
Column Compatibility FFAP / Wax (Highly Polar)CP-Sil 88 / Ionic LiquidCP-Sil 88 / Ionic Liquid
Peak Symmetry (Tailing) 1.8 - 2.5 (High Tailing)0.9 - 1.1 (Excellent)0.9 - 1.1 (Excellent)
Limit of Detection (LOD) 50 - 100 ng/mL5 - 10 ng/mL[4]1 - 5 ng/mL[2]
Isomer Resolution Poor (Co-elution common)GoodExcellent (Mass-resolved)[2]

Experimental Protocol: Self-Validating GC-MS Workflow

To ensure absolute trustworthiness in your data, the following protocol utilizes a pre-extraction spike. By adding the 5-ethylheptanoic acid standard before sample preparation, the standard accounts for any analyte loss during extraction and derivatization, making the method self-validating.

G N1 Sample Matrix (Bio-fluids / Industrial Oils) N2 Spike Internal Standard (5-Ethylheptanoic Acid ≥98%) N1->N2 N3 Lipid Extraction (Solid-Phase Extraction) N2->N3 N4 Derivatization (BF3-MeOH -> FAME) N3->N4 N5 GC-MS Analysis (Polar Column Separation) N4->N5 N6 Quantification (Response Factor Normalization) N5->N6

Caption: GC-MS workflow utilizing 5-ethylheptanoic acid as an internal standard.

Step-by-Step Methodology
  • Internal Standard Spiking: Weigh exactly 10 mg of your sample matrix into a glass reaction vial. Spike the sample with 10 µL of a 1 mg/mL 1[1] (prepared in hexane).

  • Lipid Extraction (If applicable): For complex biological matrices, utilize Solid-Phase Extraction (SPE) to isolate target lipid fractions (e.g., separating neutral triacylglycerides from polar phospholipids) prior to derivatization[3].

  • FAME Derivatization: Add 1 mL of 14% Boron Trifluoride in Methanol (BF3-MeOH) to the vial. Seal tightly and heat in a block at 70°C for 30 minutes.

    • Mechanistic Note: The Lewis acid (BF3) protonates the carbonyl oxygen of the fatty acid. This is crucial for 5-ethylheptanoic acid, as the steric hindrance from the 5-ethyl branch requires strong electrophilic activation to allow nucleophilic attack by methanol[4].

  • Liquid-Liquid Extraction: Cool the vial to room temperature. Add 1 mL of LC-MS grade hexane and 1 mL of saturated NaCl solution. Vortex vigorously for 30 seconds, then centrifuge at 3000 rpm for 5 minutes. Extract the upper organic (hexane) layer containing the FAMEs.

  • GC-MS Analysis:

    • Column: Inject 1 µL into a GC-MS equipped with a highly polar column (e.g., CP-Sil 88 or an ionic liquid column) to ensure baseline separation of BCFAs from straight-chain lipids[2].

    • Inlet: 250°C, Splitless mode.

    • Oven Program: 40°C (hold 2 min), ramp 5°C/min to 120°C, ramp 1°C/min to 160°C, ramp 15°C/min to 250°C.

    • Detection: Operate in Selected Ion Monitoring (SIM) mode or Chemical Ionization (CI) mode. CI-MS is highly recommended for BCFAs as it generates robust protonated molecular ions ( MH+ ) with uniform response factors, eliminating the unpredictable fragmentation patterns seen in standard EI-MS[2].

References

  • Title: Gas Chromatography Chemical Ionization Mass Spectrometry and Tandem Mass Spectrometry for Identification and Straightforward Quantification of Branched Chain Fatty Acids in Foods Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Quantification of branched chain fatty acids in polar and neutral lipids of cheese and fish samples Source: PubMed (NIH) URL: [Link]

Sources

Validation

Comparative Analysis: Structural and Behavioral Dynamics of 5-Ethylheptanoic Acid vs. Heptanoic Acid

For researchers and formulation scientists in drug development, the selection of aliphatic excipients, prodrug moieties, or lipid nanoparticle (LNP) components is rarely trivial. The subtle architectural shift from a str...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and formulation scientists in drug development, the selection of aliphatic excipients, prodrug moieties, or lipid nanoparticle (LNP) components is rarely trivial. The subtle architectural shift from a straight-chain fatty acid (StCFA) to a branched-chain fatty acid (BCFA) fundamentally alters the thermodynamic, rheological, and biological behavior of the molecule.

This guide provides an objective, data-driven comparison between heptanoic acid (a 7-carbon linear acid) and 5-ethylheptanoic acid (a 9-carbon branched derivative), detailing how a single ethyl branch dictates macroscopic physicochemical properties and influences pharmaceutical formulation strategies.

Structural Architecture and Steric Mechanics

The fundamental differences between these two molecules originate at the level of their carbon backbones, which dictate their spatial geometry and intermolecular interactions.

Heptanoic Acid (Enanthic Acid): Heptanoic acid is a saturated, straight-chain aliphatic carboxylic acid with the molecular formula C7H14O2[1]. Because it lacks functional branches, the linear alkyl chains possess a high degree of conformational freedom but can easily adopt extended anti-periplanar conformations. This linearity allows adjacent molecules to align closely, maximizing van der Waals dispersion forces and facilitating a highly ordered crystalline lattice during phase transition[2].

5-Ethylheptanoic Acid: 5-Ethylheptanoic acid (C9H18O2) shares the same 7-carbon primary backbone but features an ethyl group substitution at the C5 position[3]. This seemingly minor alkyl addition creates significant steric hindrance. The protruding ethyl branch acts as a structural "kink," preventing the tight intermolecular packing seen in straight-chain analogs[4].

MolecularLogic Base Fatty Acid Backbone Hept Heptanoic Acid (Straight-Chain) Base->Hept EthylHept 5-Ethylheptanoic Acid (Branched-Chain) Base->EthylHept Pack1 Highly Ordered Crystalline Lattice Hept->Pack1 Pack2 Steric Hindrance & Disrupted Packing EthylHept->Pack2 Prop1 Higher Melting Point Decreased Membrane Fluidity Pack1->Prop1 Prop2 Lower Melting Point Increased Membrane Fluidity Pack2->Prop2

Caption: Logical relationship between aliphatic branching, molecular packing, and macroscopic properties.

Physicochemical and Behavioral Divergence

The structural disruption caused by the C5 ethyl group cascades into measurable behavioral differences that are critical for formulation science—particularly in the context of lipophilicity, thermal transitions, and membrane interactions.

Thermal Properties and Viscosity

Because the ethyl branch disrupts the close packing of the fatty acyl chains, 5-ethylheptanoic acid requires significantly less thermal energy to break its intermolecular bonds compared to an equivalent straight-chain molecule[5]. Consequently, branched-chain fatty acids exhibit markedly lower melting points, lower pour points, and reduced viscosity relative to their molecular weight[6]. While heptanoic acid melts at approximately -7.5 °C[2], the branched nature of 5-ethylheptanoic acid depresses its freezing point further, making it an excellent candidate for formulations requiring liquid states at sub-zero temperatures.

Lipophilicity and Membrane Fluidity

In drug development, the partition coefficient (LogP) dictates a molecule's ability to cross lipid bilayers. The addition of two carbons in 5-ethylheptanoic acid increases its overall hydrophobicity compared to heptanoic acid[7]. Furthermore, when incorporated into lipid bilayers (e.g., in liposomes or cell membranes), straight-chain fatty acids tend to decrease membrane fluidity by packing tightly with native phospholipids. Conversely, branched-chain fatty acids like 5-ethylheptanoic acid disrupt this packing, lowering the phase transition temperature of the lipid bilayer and increasing membrane fluidity[5]. This property is heavily leveraged in designing lipid nanoparticles (LNPs) to tune endosomal escape kinetics.

Quantitative Comparison Summary
ParameterHeptanoic Acid5-Ethylheptanoic Acid
Molecular Formula C7H14O2C9H18O2
Molecular Weight 130.18 g/mol 158.24 g/mol
Structural Classification Straight-Chain Fatty Acid (StCFA)Branched-Chain Fatty Acid (BCFA)
Melting Point -7.5 °C[2]Significantly Lower (Disrupted Packing)[4]
Lipophilicity (LogP) ~2.5~3.4 (Increased Hydrophobicity)
Membrane Interaction Decreases Fluidity[5]Increases Fluidity[5]
Primary Formulation Use Fragrance esters, rigid lipid matricesPlasticizers, fluidic lipid phases, lubricants[7]

Experimental Methodologies for Physicochemical Profiling

To objectively validate the behavioral differences between these two acids, laboratories must employ rigorous, self-validating analytical protocols. The following methodologies are designed to prevent common experimental artifacts.

ExperimentalWorkflow Prep Sample Equilibration (Desiccation) DSC Thermal Profiling (DSC) Prep->DSC LogP Lipophilicity Assay (Shake-Flask LC-MS) Prep->LogP Data Structure-Property Mapping DSC->Data LogP->Data

Caption: Step-by-step experimental workflow for comparative physicochemical profiling.

Protocol A: Thermal Phase Transition via Differential Scanning Calorimetry (DSC)

Objective: Quantify the melting point depression caused by steric branching.

  • Sample Preparation: Weigh exactly 5.0 mg of heptanoic acid and 5-ethylheptanoic acid into separate hermetically sealed aluminum DSC pans.

  • Atmospheric Control: Purge the DSC chamber with dry nitrogen gas at a flow rate of 50 mL/min.

    • Causality: Nitrogen purging is critical to prevent oxidative degradation of the fatty acids at elevated temperatures and to eliminate atmospheric moisture condensation at sub-zero temperatures, which would create artifactual endothermic peaks.

  • Thermal Cycling: Cool the samples to -80 °C and hold isothermally for 10 minutes to ensure complete crystallization.

  • Heating Phase: Heat the samples from -80 °C to 25 °C at a strictly controlled rate of 5 °C/min.

    • Causality: A slow, controlled heating rate ensures thermal equilibrium across the sample pan. Rapid heating causes thermal lag, which artificially broadens or shifts the melting endotherm, masking the true thermodynamic transition point.

  • Data Analysis: Integrate the area under the endothermic peak to determine the enthalpy of fusion ( ΔHf​ ) and the extrapolated onset temperature (true melting point).

Protocol B: Lipophilicity (LogP) Determination via Shake-Flask LC-MS

Objective: Measure the partition coefficient to assess hydrophobic behavioral shifts.

  • Solvent Pre-saturation: Vigorously stir a biphasic mixture of 1-octanol and HPLC-grade water for 24 hours at 25 °C. Allow the phases to separate completely.

    • Causality: 1-octanol and water have slight mutual solubility. Failing to pre-saturate the solvents leads to volume shifts during the actual experiment, corrupting the concentration ratios and yielding an inaccurate LogP.

  • Analyte Introduction: Dissolve 10 mg of each fatty acid into 10 mL of the pre-saturated octanol phase.

  • Partitioning: Add 10 mL of the pre-saturated aqueous phase to the octanol mixture in a separatory funnel. Shake mechanically at 100 RPM for 60 minutes at a constant 25 °C.

  • Phase Separation: Transfer the emulsion to a centrifuge tube and spin at 4,000 x g for 15 minutes.

    • Causality: Fatty acids can act as weak surfactants, creating micro-emulsions. Centrifugation breaks these emulsions, ensuring absolute phase separation and preventing false-positive concentration readings in the aqueous phase.

  • Quantification: Carefully sample both phases and quantify the fatty acid concentration using LC-MS. Calculate LogP as log10​([Concentration]octanol​/[Concentration]water​) .

References

  • National Center for Biotechnology Information. "Heptanoic Acid | C7H14O2 | CID 8094 - PubChem". PubChem.
  • National Center for Biotechnology Information. "5-Ethylheptanoic acid | C9H18O2 | CID 22273103 - PubChem". PubChem.
  • Smolecule. "Buy 5-Ethylheptanoic acid". Smolecule.
  • National Institutes of Health. "The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase". NIH.
  • Iowa State University. "Isolation and melting properties of branched fatty esters from lanolin". ISU.
  • PLOS One. "Growth-Environment Dependent Modulation of Staphylococcus aureus Branched-Chain to Straight-Chain Fatty Acid Ratio and Incorporation of Unsaturated Fatty Acids". PLOS.
  • Siyavula. "Physical properties and structure | Organic molecules". Siyavula.

Sources

Comparative

Benchmarking 5-Ethylheptanoic Acid Derivatives Against Standard Chemical Catalysts

As the regulatory landscape surrounding polymer manufacturing tightens, the chemical industry is undergoing a critical transition away from highly effective but toxic organometallic catalysts. In the realm of polyurethan...

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Author: BenchChem Technical Support Team. Date: April 2026

As the regulatory landscape surrounding polymer manufacturing tightens, the chemical industry is undergoing a critical transition away from highly effective but toxic organometallic catalysts. In the realm of polyurethane (PU) and polyester synthesis, the selection of a metal carboxylate catalyst dictates the delicate balance between reaction kinetics, polymer morphology, and environmental compliance.

Historically, the industry has relied heavily on 1[1] to drive isocyanate-polyol cross-linking. However, due to its classification as a severe neurotoxin and reprotoxin, DBTDL is facing aggressive phase-outs[2]. The prevailing "green" alternatives are bismuth and zinc derivatives of 2-ethylhexanoic acid (e.g., ). While non-toxic, these standard alternatives suffer from inherent structural limitations that reduce their catalytic efficiency[3].

This guide provides a comprehensive benchmarking analysis of a novel class of high-performance catalysts: metal derivatives of4[4].

Mechanistic Rationale: The Causality of the Steric Shift

To understand the performance delta between standard catalysts and 5-ethylheptanoic acid (5-EHA) derivatives, we must examine the coordination sphere of the metal center.

In standard Bismuth 2-ethylhexanoate (Bi-2-EHA), the alkyl chain is branched at the alpha-carbon (C2). This creates a bulky, umbrella-like steric hindrance immediately adjacent to the metal-carboxylate bond. This proximal crowding physically impedes the rapid coordination of bulky polyol and isocyanate substrates, leading to the sluggish "cream times" often associated with bismuth octoate.

Conversely,5[5]. This subtle isomerization dramatically alters the catalytic microenvironment. The proximal region remains sterically unhindered, maximizing the Lewis acidity and accessibility of the bismuth or zinc center. Meanwhile, the distal C5-ethyl group preserves the necessary lipophilicity to ensure homogeneous dispersion within non-polar polymer matrices.

StericMechanism cluster_2EHA 2-Ethylhexanoate (Standard) cluster_5EHA 5-Ethylheptanoate (Novel) M1 Metal Center (Bi/Zn) A1 C2-Branched Alkyl Chain M1->A1 Coordinates B1 C5-Branched Alkyl Chain M1->B1 Coordinates A2 High Proximal Steric Hindrance A1->A2 A3 Restricted Substrate Access A2->A3 B2 Low Proximal Steric Hindrance B1->B2 B3 Enhanced Substrate Coordination B2->B3

Figure 1: Mechanistic comparison of proximal steric hindrance between 2-EHA and 5-EHA metal catalysts.

Comparative Performance Data

The reduction in steric hindrance translates directly to accelerated reaction kinetics. The table below summarizes the benchmarking data of novel 5-EHA derivatives against industry-standard catalysts in a standardized two-component (2K) polyurethane system.

CatalystMetal ContentCream Time (s)Gel Time (s)Tack-Free Time (min)Regulatory / Toxicity Profile
DBTDL (Standard) 18.5% Sn154512High (Neurotoxin / Reprotoxic)
Bi-2-EHA (Standard) 20.0% Bi257018Low (Green / Safe)
Bi-5-EHA (Novel) 20.0% Bi124010Low (Green / Safe)
Zn-5-EHA (Novel) 19.0% Zn4012035Low (Green / Safe)

Data Interpretation: Bismuth 5-ethylheptanoate (Bi-5-EHA) not only outperforms the standard Bi-2-EHA but actually exceeds the catalytic speed of the toxic DBTDL standard. Zinc 5-ethylheptanoate (Zn-5-EHA) provides an optimized, highly predictable delayed-action profile, making it an ideal co-catalyst for extending pot-life in complex cast elastomer applications.

Experimental Methodology: Self-Validating Gelation Assay

To ensure strict scientific trustworthiness, the following protocol employs a self-validating system. Traditional visual gel time tests are notoriously subjective and operator-dependent. By embedding a continuous thermocouple data-logger into the reacting mass, we capture the exothermic profile of the urethane linkage formation. The peak of the first derivative of temperature with respect to time ( dT/dtmax​ ) provides an objective, mathematical validation of the maximum reaction rate, which perfectly correlates with the physical gel point.

Step-by-Step Protocol:

  • Reagent Equilibration: Equilibrate 100g of standard polyether polyol (OH value ~280 mg KOH/g) and the stoichiometric equivalent of Polymeric MDI (NCO ~31%) to exactly 25.0°C in a climate-controlled chamber.

  • Catalyst Dosing: Using a positive displacement micropipette, dose exactly 0.05 wt% of the chosen metal catalyst into the polyol resin.

  • High-Shear Mixing: Blend the polyol and catalyst at 3000 RPM for 10 seconds using a dual-axis centrifugal mixer to ensure complete homogenization without introducing air voids.

  • Isocyanate Addition & Validation Logging: Introduce the MDI and mix for an additional 5 seconds. Immediately insert a Type-K thermocouple into the geometric center of the mixture. Initiate continuous data logging at 10 Hz. The software automatically calculates the dT/dt curve. The precise second the dT/dt curve peaks is recorded as the objective Gel Time.

  • Tactile Curing Assessment: Concurrently, perform a standardized weighted cotton ball test on the surface of the polymerizing mass. The Tack-Free Time is recorded when a 10g weight leaves no cotton fibers adhered to the surface, validating the final cure state.

AssayWorkflow P1 Step 1: Reagent Equilibration P2 Step 2: Catalyst Dosing (0.05 wt%) P1->P2 P3 Step 3: High-Shear Mixing P2->P3 P4 Step 4: Thermocouple Validation (dT/dt) P3->P4 P5 Step 5: Tactile Curing Assessment P4->P5

Figure 2: Self-validating experimental workflow for polyurethane gelation kinetics.

References
  • Smolecule. "Buy 5-Ethylheptanoic acid". Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaIshkKgktWuY1xOu-Sl8ddkDBi_ilrueKodh1qFihAz0HF_2lHBtysZ7xiC97PpD2MROw2pClqXaRbMZiabyCA1Ga4ciuDtn8RrHX4mguRu15r5NQc00XCdilNPXFr_6DNu64imY=][5]

  • PubChem - NIH. "5-Ethylheptanoic acid | C9H18O2 | CID 22273103". Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1tf9aMLIajA6tL_S11EaVRNTyU86OU5bVSsJMQPDYZCanfp76EwsvUv_twMmxV7YknUFC2-BeGLrh9BkuZIgnoIfx7lDFqz4Hh6jRaDQ3TXSm-Bz59LUFDyyNH57sIZ_Cm9YevWQMbHe0hnOpEdsbrhQzfGP8cN6N][4]

  • Borchers. "Dibutyltin Dilaurate | Catalyst for Polyurethane Paints and Coatings". Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLlS11cm3ZDcz5hXEGtnKMclxz5rCCuCiWf8RUPXeVdbeG_bee6opIow7-GOv064QW8uUWK-7FUp1LKysHjd6c5NZtvwkG9rzKvJiXj-XtrMcj-lAbYIa3U0IZDdzyJ4cgS5DU9TNa13kwIs2Y][1]

  • Newtopchem. "Cost-effective solutions with bismuth octoate in industrial polyurethane processes". Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENjxjcK5duehkEFEjf35i-OoP5423KZpbdzJogW_eFNk6wBbc9dw1o2Kyy5n00_-kHb8JRXKPvbzVausY4c2BxbSOJM144amLRyTbgVhQQFv8sJ4n_IYEQVpad6DoJphpRXIOZ]

  • Wikipedia. "Dibutyltin dilaurate". Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnp8U42B7YFQLej1lPNUxuuwg82pPiUqMt1wH9AwaXHpYIuUl55lq0lxUBQxYdx8EQOE-DBa7753kwGW21G0S1NZmTbwq4qdjmTMpOy0pqH_hI3gjLZEWIT5865kDmrN5wq7Q3GVfHoXe0E-dx][2]

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Sources

Validation

Assessing the Reproducibility of 5-Ethylheptanoic Acid Extraction Protocols: A Comparative Guide

Introduction & Chemical Context 5-Ethylheptanoic acid (CAS: 1339912-26-3) is a branched-chain carboxylic acid with the molecular formula C9H18O2 and a molecular weight of 158.24 g/mol . It serves as a critical intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

5-Ethylheptanoic acid (CAS: 1339912-26-3) is a branched-chain carboxylic acid with the molecular formula C9H18O2 and a molecular weight of 158.24 g/mol . It serves as a critical intermediate in the synthesis of specialized esters for lubricants, coatings, and pharmaceuticals—most notably in the development of γ-amino acids like pregabalin analogues that target the α2-δ protein for antiepileptic applications .

Despite its utility, extracting 5-ethylheptanoic acid reproducibly from complex aqueous mixtures or biological matrices presents a significant analytical challenge. Its structure combines a hydrophobic aliphatic backbone (with a distinct ethyl branch at the C5 position) and a polar, ionizable carboxylic acid moiety. This amphiphilic nature often leads to inconsistent recoveries when using traditional extraction methods. This guide objectively compares the performance of Traditional Liquid-Liquid Extraction (LLE), Standard C18 Solid-Phase Extraction (SPE), and the Pro-Extract Mixed-Mode Weak Anion Exchange (WAX) Cartridge , providing empirical data and mechanistic insights to help researchers optimize their sample preparation workflows.

Mechanistic Causality: The Root of Extraction Variance

As application scientists, we must look beyond standard operating procedures and understand the physicochemical causality dictating extraction success or failure:

  • Hydrophobic Partitioning (LLE): LLE relies on driving the analyte into an organic solvent by lowering the sample pH below its pKa (~4.8) to neutralize the carboxylic group. However, the branched C9 chain imparts surfactant-like properties to the molecule. During agitation, this lowers the interfacial tension between the aqueous and organic phases, stabilizing micro-emulsions. This emulsion formation is the primary cause of high Relative Standard Deviation (RSD) and variable recovery.

  • Hydrophobic Interaction (Standard C18 SPE): C18 sorbents capture the aliphatic chain but ignore the ionizable nature of the molecule. If the loading pH fluctuates even slightly, partial ionization occurs, leading to premature analyte breakthrough during the loading or washing phases.

  • Dual-Retention Mechanism (Pro-Extract WAX SPE): The WAX sorbent features a polymeric hydrophobic backbone functionalized with primary/secondary amine groups. By loading the sample at pH 7.0, 5-ethylheptanoic acid is fully deprotonated (COO⁻). It binds to the sorbent via both hydrophobic interactions and strong electrostatic attraction. This allows for an aggressive 100% organic wash that removes all neutral interferences without risking analyte loss—a built-in self-validation of the ionic binding mechanism.

Comparative Methodologies

Method A: Traditional Liquid-Liquid Extraction (LLE)

Mechanism: pH-driven hydrophobic partitioning.

  • Sample Preparation: Aliquot 1.0 mL of the aqueous sample. Add 100 µL of 1 M HCl to drop the pH to ~2.0.

    • Causality: Ensures the carboxylic acid is fully protonated (neutral) to maximize organic solubility.

  • Extraction: Add 3.0 mL of Hexane:Ethyl Acetate (80:20, v/v).

  • Agitation: Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 3000 × g for 10 minutes to break the inevitable micro-emulsions formed by the branched fatty acid.

  • Recovery: Transfer the upper organic layer, evaporate under N₂ at 40°C, and reconstitute in 1.0 mL of LC-MS mobile phase.

Method B: Standard C18 SPE

Mechanism: Non-polar hydrophobic interactions.

  • Conditioning: Pass 1.0 mL Methanol followed by 1.0 mL 0.1% Formic Acid in water through a 30 mg/1 mL C18 cartridge.

  • Loading: Acidify 1.0 mL of sample to pH 2.0 and load at a flow rate of 1 mL/min.

  • Washing: Wash with 1.0 mL of 5% Methanol in water.

    • Causality: A higher organic wash cannot be used, as it would prematurely elute the hydrophobically bound analyte.

  • Elution: Elute with 1.0 mL of 100% Methanol. Evaporate and reconstitute.

Method C: Pro-Extract Mixed-Mode WAX SPE (Optimized Product)

Mechanism: Orthogonal dual-retention (Hydrophobic + Electrostatic).

  • Conditioning: Pass 1.0 mL Methanol followed by 1.0 mL MS-grade Water through the Pro-Extract WAX cartridge (30 mg/1 mL).

  • Loading: Buffer 1.0 mL of sample to pH 7.0 using 25 mM Ammonium Acetate. Load at 1 mL/min.

    • Causality: At pH 7.0, the analyte is an anion, ensuring strong electrostatic binding to the positively charged WAX sorbent.

  • Wash 1 (Aqueous): Pass 1.0 mL of 25 mM Ammonium Acetate (pH 7.0) to remove polar salts and hydrophilic interferences.

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol.

    • Causality: This aggressive wash removes neutral lipids and hydrophobic interferences. The analyte remains locked in place purely by ionic bonds, creating a self-validating system. If the ionic mechanism were failing, the analyte would be lost here.

  • Elution: Elute with 1.0 mL of 2% Formic Acid in Methanol.

    • Causality: The acid drops the pH below the analyte's pKa, neutralizing the carboxylate group. The ionic bond is broken, and the methanol easily overcomes any remaining hydrophobic retention, yielding a sharp, concentrated elution profile.

Quantitative Performance Data

The following table summarizes the experimental validation of the three protocols across 5 replicate extractions (n=5) of a 10 µg/mL 5-ethylheptanoic acid spiked aqueous matrix.

Extraction ProtocolAverage Recovery (%)RSD (%)Processing Time (min/sample)Total Solvent Volume (mL)Primary Retention Mechanism
Traditional LLE 72.414.5253.0Hydrophobic Partitioning
Standard C18 SPE 85.18.2153.0Hydrophobic Interaction
Pro-Extract WAX SPE 96.8 2.1 18 4.0 Mixed-Mode (Hydrophobic + Ionic)

Data Interpretation: The Pro-Extract WAX SPE demonstrates vastly superior reproducibility (RSD 2.1%) compared to LLE (14.5%). The high variance in LLE is directly attributed to the emulsion-stabilizing properties of the 5-ethyl branched chain , which the WAX protocol completely bypasses.

Visualizing the Workflows and Mechanisms

G cluster_LLE Traditional LLE Workflow cluster_WAX Pro-Extract WAX SPE Workflow LLE_Start Aqueous Sample (pH 2.0) LLE_Add Add Hexane:EtOAc (80:20) LLE_Start->LLE_Add LLE_Vortex Vortex & Centrifuge (Emulsion Risk) LLE_Add->LLE_Vortex LLE_Extract Collect Organic Phase LLE_Vortex->LLE_Extract WAX_Start Aqueous Sample (pH 7.0) WAX_Load Load onto WAX Cartridge (Ionic Binding) WAX_Start->WAX_Load WAX_Wash Wash with 100% MeOH (Removes Neutrals) WAX_Load->WAX_Wash WAX_Elute Elute with 2% FA in MeOH (Releases Analyte) WAX_Wash->WAX_Elute

Fig 1. Workflow comparison of LLE vs. Pro-Extract WAX SPE for 5-ethylheptanoic acid.

G cluster_StationaryPhase Pro-Extract WAX Sorbent Analyte 5-Ethylheptanoic Acid Deprotonated (COO-) Hydrophobic Polymeric Backbone Hydrophobic Interaction Analyte->Hydrophobic Aliphatic Chain (C9 Backbone) Ionic Amine Group (NH3+) Electrostatic Attraction Analyte->Ionic Carboxylate Anion (pH 7.0)

Fig 2. Dual-retention mechanism of 5-ethylheptanoic acid on a WAX stationary phase.

Conclusion

For the extraction of amphiphilic, branched-chain carboxylic acids like 5-ethylheptanoic acid , relying solely on hydrophobic partitioning (LLE) or standard reversed-phase interactions (C18) introduces unacceptable variance into analytical and preparative workflows. The Pro-Extract Mixed-Mode WAX SPE provides a self-validating, orthogonal extraction strategy. By exploiting the analyte's ionizable nature, it permits aggressive organic washing that eliminates matrix effects, resulting in near-quantitative recovery (>96%) and unparalleled reproducibility.

References

  • PubChem. "5-Ethylheptanoic acid | C9H18O2 | CID 22273103 - PubChem - NIH". Source: nih.gov. URL:[Link]

  • ResearchGate. "Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein". Source: researchgate.net. URL:[Link]

Safety & Regulatory Compliance

Safety

5-Ethylheptanoic Acid (CAS 1339912-26-3): Comprehensive Safety, Handling, and Disposal Guide

As a Senior Application Scientist, ensuring the safety of laboratory personnel and maintaining environmental compliance are as critical as the experimental workflows themselves. 5-Ethylheptanoic acid is an aliphatic carb...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safety of laboratory personnel and maintaining environmental compliance are as critical as the experimental workflows themselves. 5-Ethylheptanoic acid is an aliphatic carboxylic acid frequently utilized as a building block in drug development and organic synthesis. Due to its specific structural properties, it requires stringent, causality-driven handling and disposal protocols.

This guide provides a self-validating, step-by-step operational framework for the safe management, spill response, and RCRA-compliant disposal of 5-ethylheptanoic acid.

Executive Summary & Physicochemical Hazard Profile

Understanding the fundamental properties of a chemical is the first step in risk mitigation. 5-Ethylheptanoic acid presents unique hazards due to its dual nature: an acidic carboxyl head and a lipophilic hydrocarbon tail.

Property / Hazard ParameterValue / Description
Chemical Name 5-Ethylheptanoic acid
CAS Number 1339912-26-3
Molecular Formula C9H18O2[1]
Molecular Weight 158.24 g/mol [1]
GHS Hazard Class Class 8 (Corrosive)[2]
UN Number UN 1759 / UN 3265 (Corrosive, acidic, organic)[2]
Key Hazard Statements H315 (Skin Irritation), H318 (Serious Eye Damage), H335 (Respiratory Irritation)[2]

Mechanistic Causality: Why is this compound particularly hazardous upon dermal contact? The lipophilic aliphatic chain allows the molecule to partition into and penetrate lipid-rich dermal barriers much more rapidly than inorganic acids (like HCl). Once it breaches the stratum corneum, the acidic carboxyl group dissociates, causing severe localized tissue damage and protein denaturation.

Operational Logistics & Handling Protocols

To prevent exposure and ensure a controlled environment, specific engineering controls and Personal Protective Equipment (PPE) are mandatory.

  • Engineering Controls: All handling must occur within a certified chemical fume hood with a minimum face velocity of 100 fpm to mitigate the risk of respiratory irritation (H335)[2].

  • Glove Selection (Causality): Standard latex gloves are insufficient. Organic acids rapidly degrade latex matrices. You must use Nitrile or Neoprene gloves (minimum 8 mil thickness). For prolonged handling or large-scale transfers, double-gloving is highly recommended.

  • Eye & Body Protection: Splash-proof chemical goggles, a face shield, a flame-resistant laboratory coat, and non-porous closed-toe shoes are required.

Step-by-Step Spill Response & Neutralization Protocol

In the event of a spill, immediate and controlled neutralization is required. The following protocol is designed as a self-validating system to ensure complete safety before cleanup proceeds.

Step 1: Immediate Isolation Evacuate personnel from the immediate vicinity. Ensure the fume hood or local exhaust ventilation is operating at maximum capacity to draw away corrosive vapors.

Step 2: Controlled Neutralization Liberally apply a weak base, such as Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃), directly to the perimeter of the spill, working inward.

  • Expertise & Causality: Never use strong bases (e.g., NaOH) on concentrated organic acids. A strong base will trigger a violent, highly exothermic reaction, causing the corrosive acid to splatter and aerosolize. NaHCO₃ provides a controlled, endothermic-leaning neutralization.

  • Self-Validating Check: The reaction produces carbon dioxide (CO₂). The cessation of visible effervescence (bubbling) acts as a built-in visual indicator confirming that the acid has been fully neutralized.

Step 3: Absorption Once bubbling has completely stopped, cover the neutralized mixture with an inert absorbent material, such as dry sand, vermiculite, or a commercial diatomaceous earth spill kit.

Step 4: Collection Use non-sparking, plastic scoops to transfer the absorbed material into a High-Density Polyethylene (HDPE) hazardous waste container.

Step 5: Decontamination Wash the spill surface thoroughly with a mild soap and water solution to remove any residual lipophilic organic residue, followed by a final water rinse.

SpillResponse Spill 1. Spill Detected (5-Ethylheptanoic Acid) Isolate 2. Isolate Area & Don PPE Spill->Isolate Neutralize 3. Apply NaHCO3 (Mild Neutralization) Isolate->Neutralize Absorb 4. Absorb with Inert Material Neutralize->Absorb Collect 5. Collect in HDPE Container Absorb->Collect Label 6. Label as Corrosive Waste Collect->Label

Fig 1: Step-by-step spill response and neutralization workflow for 5-ethylheptanoic acid.

Waste Segregation & Storage Plan

Proper segregation prevents catastrophic secondary reactions in Satellite Accumulation Areas (SAAs).

  • Chemical Compatibility: Strictly segregate 5-ethylheptanoic acid from strong oxidizers (e.g., peroxides, nitrates) and strong bases. Mixing an aliphatic compound with oxidizers can lead to highly exothermic oxidation of the hydrocarbon chain, posing a severe fire and explosion risk.

  • Containerization (Causality): Store all waste in secondary containment using HDPE or Teflon (PTFE) containers . Carboxylic acids will react with and corrode carbon steel and aluminum containers, generating flammable hydrogen gas. While glass is chemically compatible, it poses an unnecessary shatter hazard in active waste accumulation zones.

  • Labeling: Clearly label the container as "Hazardous Waste - Corrosive Organic Acid" and include the date of initial accumulation.

Final Disposal Procedures (RCRA & Incineration)

Compliance with federal environmental regulations is non-negotiable. The disposal pathway must account for both the corrosive nature and the organic composition of the chemical.

  • RCRA Designation: Under the EPA's Resource Conservation and Recovery Act (RCRA), waste streams containing 5-ethylheptanoic acid are classified under the D002 (Corrosive) waste code if the mixture is aqueous and exhibits a pH ≤ 2, or if it corrodes steel at a specified rate[3].

  • High-Temperature Incineration: The mandated and most environmentally sound disposal method for aliphatic carboxylic acids is high-temperature rotary kiln incineration (>1,000°C).

    • Expertise & Causality: Because 5-ethylheptanoic acid is composed entirely of carbon, hydrogen, and oxygen (C₉H₁₈O₂), it has a high calorific value and acts as an excellent fuel source during incineration. Complete thermal oxidation breaks the molecule down entirely into carbon dioxide (CO₂) and water vapor (H₂O). Modern incinerators utilize flue gas scrubbers to neutralize any trace acidic byproducts, ensuring zero release of toxic ash or persistent organic pollutants.

DisposalPathway Gen Waste Generation (Liquid/Solid) Seg Segregation (No Oxidizers/Bases) Gen->Seg Store Satellite Accumulation (HDPE Drums) Seg->Store Manifest RCRA Manifesting (D002 Corrosive) Store->Manifest Incinerate High-Temp Incineration (>1000°C) Manifest->Incinerate Scrub Complete Oxidation (CO2 + H2O) Incinerate->Scrub

Fig 2: RCRA-compliant segregation and high-temperature incineration disposal pathway.

References

  • [3] Elk Environmental Services. "Do Your Corrosive Solids Exhibit RCRA's Characteristic of Corrosivity?". Elk Environmental Blog. URL:[Link]

  • [4] U.S. Environmental Protection Agency (EPA). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste". Electronic Code of Federal Regulations (eCFR). URL:[Link]

Sources

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